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  • Product: 1-(Phenylsulfonyl)-1h-indol-5-amine
  • CAS: 124400-52-8

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(Phenylsulfonyl)-1H-indol-5-amine in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. 1-(Phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the success of downstream lead optimization. 1-(Phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8) has emerged as a highly versatile, bifunctional building block[1]. By masking the reactive indole nitrogen with a robust electron-withdrawing protecting group, chemists can selectively leverage the 5-amine as a nucleophilic anchor. This specific structural arrangement is instrumental in the synthesis of next-generation kinase inhibitors, most notably Type I and Type II FMS-like Tyrosine Kinase 3 (FLT3) inhibitors used in the treatment of Acute Myeloid Leukemia (AML)[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the causality behind its physicochemical behavior and providing field-validated, self-monitoring synthetic protocols.

Physicochemical and Structural Profiling

To effectively utilize 1-(Phenylsulfonyl)-1H-indol-5-amine in drug design, one must understand how the phenylsulfonyl moiety modulates the intrinsic properties of the indole core. The sulfonyl group exerts powerful inductive (-I) and mesomeric (-M) effects, drawing electron density away from the electron-rich pyrrole ring of the indole. This intentionally deactivates the typically hyper-reactive C3 position, preventing unwanted electrophilic aromatic substitutions during downstream functionalization of the 5-amine[3].

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters that dictate the compound's behavior in both synthetic workflows and biological environments[1].

PropertyValueMechanistic Rationale / Implication
CAS Number 124400-52-8Standard registry identifier for procurement and safety tracking.
Molecular Formula C14H12N2O2S-
Molecular Weight 272.32 g/mol Optimal fragment size; leaves ample molecular weight "budget" for adding pharmacophores while remaining within Lipinski's Rule of 5.
Calculated LogP (cLogP) ~2.8 - 3.1The highly lipophilic phenylsulfonyl group perfectly balances the polar primary amine, facilitating transit across lipid bilayers.
Topological Polar Surface Area 68.5 ŲIdeal for cellular permeability. Avoids blood-brain barrier (BBB) restriction if central nervous system exclusion is desired.
pKa (Conjugate Acid) ~4.5 - 5.0The 5-amine behaves as a weakly basic aniline. It remains largely unprotonated at physiological pH (7.4), ensuring it can act as a hydrogen bond donor in kinase hinge regions.
Hydrogen Bond Donors 1 (NH2 group)Critical for anchoring the molecule to the ATP-binding pocket of target kinases.
Hydrogen Bond Acceptors 3 (SO2, NH2)The sulfonyl oxygens provide strong dipole interactions, enhancing target binding affinity.

Experimental Methodology: A Self-Validating Synthetic Protocol

The synthesis of 1-(Phenylsulfonyl)-1H-indol-5-amine from 5-nitroindole is a classic two-step sequence. The protocol below is designed as a self-validating system , incorporating in-process physicochemical cues that confirm the success of each step before proceeding, thereby eliminating downstream failures.

Synthesis A 5-Nitroindole (Starting Material) B N-Sulfonylation (PhSO2Cl, NaH, THF) 0°C to RT A->B Deprotonation & Nucleophilic Attack C 5-Nitro-1-(phenylsulfonyl)-1H-indole (Intermediate) B->C Yield: >90% D Nitro Reduction (H2, Pd/C, EtOH) 1 atm, RT C->D Chemoselective Hydrogenation E 1-(Phenylsulfonyl)-1H-indol-5-amine (Target Product) D->E Yield: >85%

Figure 1: Two-step self-validating synthetic workflow for 1-(Phenylsulfonyl)-1H-indol-5-amine.

Step 1: N-Sulfonylation of 5-Nitroindole

Objective: Protect the acidic indole NH (pKa ~16.2) and deactivate the indole core.

  • Initiation: Dissolve 5-nitroindole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction flask to 0°C. Causality: Cooling prevents exothermic degradation and suppresses ring-opening side reactions.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Self-Validation Check: The immediate evolution of hydrogen gas ( H2​ ) serves as a visual confirmation of successful deprotonation. The solution will transition to a deep color as the indolic anion forms.

  • Electrophilic Addition: Dropwise add benzenesulfonyl chloride (1.1 eq). Allow the reaction to warm to room temperature over 2 hours.

  • Reaction Monitoring: Perform TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Check: The highly polar starting material spot must be entirely consumed, replaced by a faster-migrating (higher Rf), non-polar intermediate.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Causality: NH4​Cl safely neutralizes unreacted NaH without creating a highly basic aqueous layer that could prematurely hydrolyze the newly formed sulfonamide bond. Extract with EtOAc, wash with brine, and dry over anhydrous Na2​SO4​ .

Step 2: Chemoselective Nitro Reduction

Objective: Convert the electron-withdrawing nitro group to a nucleophilic primary amine without cleaving the sulfonyl protecting group.

  • Catalyst Loading: Dissolve the intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon (1 atm). Stir vigorously at room temperature.

    • Self-Validation Check: The cessation of H2​ gas uptake indicates the quantitative completion of the reduction.

  • Reaction Monitoring: Perform TLC (Hexanes/EtOAc 1:1).

    • Self-Validation Check: The product spot will exhibit intense fluorescence under UV 254 nm and will stain a deep purple/brown when treated with ninhydrin, unequivocally confirming the presence of the primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite. Causality: Celite filtration safely removes the pyrophoric Pd/C catalyst, preventing autoignition upon exposure to dry air. Concentrate the filtrate in vacuo to yield the title compound as a solid[2].

Application in Oncology: Kinase Inhibitor Design

In drug discovery, the 1-(phenylsulfonyl)-1H-indol-5-amine scaffold is frequently utilized to synthesize potent inhibitors of Receptor Tyrosine Kinases (RTKs). The 5-amine acts as the primary nucleophile, allowing chemists to append urea, amide, or carbamate linkers[2]. These linkers traverse the kinase hinge region, while the indole core occupies the hydrophobic ATP-binding pocket.

This mechanism is particularly vital in targeting FLT3-ITD (Internal Tandem Duplication) mutations, which are responsible for aggressive forms of Acute Myeloid Leukemia (AML) by driving autonomous cell growth[2].

FLT3_Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor (Wild Type / ITD Mutant) Ligand->Receptor Activates STAT5 STAT5 Pathway (Proliferation) Receptor->STAT5 Phosphorylation PI3K PI3K/AKT Pathway (Survival) Receptor->PI3K Phosphorylation MAPK RAS/MAPK Pathway (Differentiation) Receptor->MAPK Phosphorylation Inhibitor Indol-5-amine Derived Kinase Inhibitor Inhibitor->Receptor Blocks ATP Pocket (Type I/II Inhibition) Apoptosis Apoptosis / Cell Cycle Arrest STAT5->Apoptosis Inhibited by Drug PI3K->Apoptosis Inhibited by Drug

Figure 2: Disruption of the oncogenic FLT3 signaling pathway by indole-based tyrosine kinase inhibitors.

Handling, Stability, and Storage

To maintain the integrity of 1-(Phenylsulfonyl)-1H-indol-5-amine for sensitive biological assays or subsequent syntheses, strict adherence to storage protocols is required:

  • Oxidation Susceptibility: Like many electron-rich anilines, the free 5-amine is susceptible to gradual air oxidation, which manifests as a darkening of the solid (turning from off-white to brown).

  • Storage Conditions: Store in a tightly sealed amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Solubility Profile: Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM, Chloroform). It exhibits poor aqueous solubility, necessitating formulation with excipients or DMSO for in vitro biological testing[2].

References

  • Google Patents. "US 11,384,076 B2 - Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors." Accessed April 1, 2026.[Link]

  • ChemSrc. "1-(benzenesulfonyl)indol-5-amine | CAS#:124400-52-8." Accessed April 1, 2026.[Link]

Sources

Exploratory

1-(Phenylsulfonyl)-1H-indol-5-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary As modern drug discovery pivots toward highly selective targeted therapies, the architecture of intermediate building blocks dictates the success of the final active pharmaceutical ingredient (API). 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward highly selective targeted therapies, the architecture of intermediate building blocks dictates the success of the final active pharmaceutical ingredient (API). 1-(Phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8) [1] has emerged as a critical, privileged scaffold in medicinal chemistry. It is most notably utilized in the synthesis of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, such as Marbotinib, for the treatment of Acute Myeloid Leukemia (AML)[2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its application in oncology, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the baseline parameters of this compound is essential for predicting its behavior in downstream synthetic workflows. The molecule combines the rigid, planar aromatic system of an indole with two highly functionalized sites (N1 and C5), creating an orthogonal reactivity profile.

ParameterSpecification
Chemical Name 1-(Phenylsulfonyl)-1H-indol-5-amine
CAS Registry Number 124400-52-8[3]
Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
Core Scaffold Indole
N1-Substitution Phenylsulfonyl (Electron-withdrawing, protecting/directing group)
C5-Substitution Primary Amine (Nucleophilic synthetic handle)
Typical Purity ≥97% (Commercial Standard)

Synthetic Methodology & Mechanistic Causality

Direct nitration or amination of the indole core is notoriously unselective and prone to polymerization. Therefore, the optimal synthetic route begins with commercially available 5-nitroindole. As a Senior Application Scientist, I emphasize that a successful protocol relies not just on the reagents, but on the causality of the reaction conditions.

Step 1: N-Sulfonylation of 5-Nitroindole
  • Objective: Protect the indole nitrogen and modulate the electronic properties of the ring.

  • Protocol:

    • Dissolve 5-nitroindole (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

    • Cool the solution to 0 °C and carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Stir for 30 minutes at 0 °C, then add benzenesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with ice water to precipitate the intermediate, 5-nitro-1-(phenylsulfonyl)-1H-indole. Filter and dry.

  • Causality: The pKa of the indole N-H is approximately 16.2. Using a strong base like NaH provides irreversible deprotonation, forming a highly nucleophilic indolide anion. The phenylsulfonyl group not only prevents unwanted side reactions in subsequent steps but also acts as a lipophilic directing group in the final drug molecule.

Step 2: Chemoselective Nitro Reduction
  • Objective: Reduce the C5-nitro group to a primary amine without cleaving the acid-sensitive N-S bond.

  • Protocol:

    • Dissolve 62.0 mmol of the 5-nitro-1-(phenylsulfonyl)-1H-indole intermediate in a 2:1 mixture of THF (200 mL) and Methanol (100 mL)[4].

    • Add Zinc dust (30.0 g) and a catalytic amount of Copper(II) sulfate (CuSO4, 1.0 g)[4].

    • Slowly add 3M HCl dropwise while maintaining the internal temperature below 35 °C[4].

    • Stir for 2 hours, monitoring completion via TLC.

    • Filter the suspension through a pad of Celite, neutralize the filtrate with saturated NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and concentrate in vacuo[4].

  • Causality: Why this specific reagent cocktail? THF is required to solubilize the highly lipophilic sulfonated indole, while Methanol acts as a protic co-solvent essential for the hydrogen transfer mechanism. The addition of CuSO4 is critical; it undergoes a redox reaction with Zn to form a highly reactive Zn-Cu couple in situ. This prevents the passivation of the zinc surface and accelerates electron transfer, allowing the reduction to occur under mildly acidic conditions that leave the delicate N-S sulfonamide bond perfectly intact.

Synthesis SM 5-Nitroindole (Starting Material) Int 5-Nitro-1-(phenylsulfonyl) -1H-indole SM->Int Step 1 Reagent1 PhSO2Cl, NaH (N-Sulfonylation) Reagent1->Int Prod 1-(Phenylsulfonyl) -1H-indol-5-amine CAS: 124400-52-8 Int->Prod Step 2 Reagent2 Zn dust, CuSO4, HCl (Nitro Reduction) Reagent2->Prod

Synthetic workflow for 1-(Phenylsulfonyl)-1H-indol-5-amine via N-sulfonylation and reduction.

Application in Oncology: FLT3-ITD Targeted Therapeutics

In the context of Acute Myeloid Leukemia (AML), FLT3-ITD (Internal Tandem Duplication) mutations drive autonomous cell growth and altered intracellular signaling via the hyperactivation of STAT5[2].

The 1-(phenylsulfonyl)-1H-indol-5-amine scaffold is the foundational building block for synthesizing type II kinase inhibitors like Marbotinib[5]. The structural causality of this intermediate in drug design is twofold:

  • The C5-Amine Handle: This primary amine provides a highly reactive nucleophilic site to install urea or amide pharmacophores. These functional groups are strictly required to form critical hydrogen bonds with the hinge region of the FLT3 kinase domain[2].

  • The N1-Phenylsulfonyl Group: Far from being a mere synthetic protecting group, this moiety is intentionally retained in the final API. It serves as a bulky, lipophilic anchor that occupies the deep hydrophobic pocket of the inactive "DFG-out" conformation of the mutated kinase. This dual-action binding significantly enhances the inhibitor's selectivity over wild-type kinases and drives the apoptotic death of AML cells[5].

FLT3_Pathway Inhibitor Indol-5-amine Derivative (e.g., Marbotinib) FLT3 FLT3-ITD Receptor (Constitutively Active) Inhibitor->FLT3 Inhibits Kinase Domain Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces STAT5 STAT5 Phosphorylation FLT3->STAT5 Activates Proliferation AML Cell Proliferation & Survival STAT5->Proliferation Promotes

FLT3-ITD signaling pathway inhibition by indol-5-amine derivatives in AML models.

Analytical Characterization: A Self-Validating System

To ensure absolute trustworthiness in your workflow, the synthesis must be treated as a self-validating system. Do not proceed to urea formation without confirming the integrity of the intermediate via the following analytical benchmarks:

  • 1H NMR (DMSO-d6, 400 MHz): The key self-validating signal is the disappearance of the highly deshielded aromatic protons associated with the nitro-indole precursor. The newly formed C5-amine will present as a distinct, broad singlet integrating for 2 protons around δ 4.80 - 5.10 ppm . The phenylsulfonyl protons will remain intact, appearing as a complex multiplet between δ 7.50 - 8.00 ppm .

  • LC-MS (ESI+): The exact mass for C14H12N2O2S is 272.06 Da. The mass spectrum must exhibit a dominant [M+H]+ peak at m/z 273.1 , confirming successful reduction without desulfonylation.

References

  • [2] United States Patent and Trademark Office. US Patent 11,384,076 B2: Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors. Available at:

  • [3] ChemSrc. 1-(benzenesulfonyl)indol-5-amine | CAS#:124400-52-8. Available at:[Link]

  • HoweiPharm. CAS 124400-52-8 | 1-(phenylsulfonyl)-1H-indol-5-amine, 97%. Available at:[Link]

  • [4] United States Patent and Trademark Office. US Patent 11,384,076 B2: Reduction of the Nitro-Aryl Derivatives by Use of Zn Dust / HCl. Available at:

  • [5] United States Patent and Trademark Office. US Patent 11,384,076 B2: Marbotinib and FLT3 Mutations. Available at:

Sources

Foundational

The Phenylsulfonyl Group: A Linchpin in Modern Indole Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of coun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of countless biologically active molecules. However, the intrinsic reactivity of the indole nucleus, particularly the nucleophilic C3 position and the acidic N-H proton, presents both opportunities and challenges for synthetic chemists. Precise functionalization requires a nuanced approach, often necessitating the strategic manipulation of the indole's electronic properties. It is in this context that the phenylsulfonyl (PhSO₂) group has emerged as an indispensable tool, a versatile and powerful modulator of reactivity that has unlocked a vast landscape of synthetic possibilities.

This guide provides a comprehensive exploration of the multifaceted roles of the phenylsulfonyl group in indole chemistry. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings and strategic considerations that govern its application. As a senior application scientist, the focus will be on the causality behind experimental choices, providing field-proven insights to empower researchers in their synthetic endeavors. We will examine its function not merely as a protecting group, but as a potent directing group for C-H functionalization, an activator for polarity-reversed (umpolung) reactivity, and a key facilitator in the construction of complex heterocyclic systems.

Part 1: The Phenylsulfonyl Group as a Strategic N-Protecting Group

The acidic proton on the indole nitrogen (pKa ≈ 17) readily participates in acid-base chemistry, complicating reactions involving bases or organometallic reagents. N-protection is therefore a common first step in many synthetic sequences. While numerous N-protecting groups exist, the phenylsulfonyl group offers a unique combination of stability, electron-withdrawing character, and versatile deprotection options that set it apart.

Installation of the Phenylsulfonyl Group

The introduction of the phenylsulfonyl group is typically a straightforward and high-yielding process. The most common method involves the reaction of the indole nitrogen anion, generated in situ, with benzenesulfonyl chloride.

Experimental Protocol: N-Phenylsulfonylation of Indole
  • Setup: To a stirred solution of indole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the indolyl anion.

  • Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (PhSO₂Cl, 1.1 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product, 1-(phenylsulfonyl)indole, can be purified by flash column chromatography on silica gel or by recrystallization.[1]

Causality Insight: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the indole N-H without competing side reactions. Anhydrous conditions are paramount to prevent quenching of the base and the reactive indolyl anion.

Stability and Reactivity Profile

The N-phenylsulfonyl group is exceptionally robust, a key feature that allows for a wide range of subsequent chemical transformations. Its stability can be attributed to the strong N-S bond and the electron-delocalizing nature of the sulfonyl group.

Condition Type Stability Notes
Strongly Acidic Generally StableResistant to conditions like TFA used for Boc-deprotection.
Strongly Basic Stable (but see deprotection)Withstands many basic conditions, but susceptible to cleavage with strong bases at elevated temperatures.
Oxidative Highly StableUnaffected by common oxidants like m-CPBA or MMPP.[2]
Reductive (Catalytic) Generally StableStable to typical catalytic hydrogenation conditions (e.g., H₂, Pd/C).
Organometallic Reagents StableWithstands exposure to Grignard reagents and organolithiums at low temperatures.[1][3]
Deprotection Strategies

While its stability is an asset, the removal of the phenylsulfonyl group requires specific and sometimes harsh conditions. The choice of deprotection method is critical and depends on the overall functionality of the molecule.

Workflow: Protection and Deprotection of Indole

G cluster_protection Protection Indole Indole (N-H) Protected 1-(Phenylsulfonyl)indole Indole->Protected  PhSO₂Cl, Base (NaH)   Protected->Indole  Base (e.g., Cs₂CO₃) or  Reductive Cleavage (e.g., Mg/MeOH)  

Caption: General workflow for the protection and deprotection of the indole nitrogen using a phenylsulfonyl group.

Protocol 1: Base-Mediated Cleavage

Mild basic hydrolysis can be achieved, although forcing conditions may be required for less activated systems. Cesium carbonate has been reported as an effective reagent for this transformation.[4]

  • Setup: Dissolve the N-phenylsulfonylindole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH), typically in a 1:1 to 3:1 ratio.

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0-5.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture, concentrate the filtrate, and partition the residue between water and ethyl acetate. Extract the aqueous layer, combine the organic phases, wash with brine, dry, and concentrate. Purify as needed.

Trustworthiness Note: This method is often preferred for its mildness compared to historical methods using NaOH or KOH, which can lead to side reactions on sensitive substrates.[4][5]

Protocol 2: Reductive Cleavage with Magnesium in Methanol

A common and effective method for removing the phenylsulfonyl group involves reductive cleavage.

  • Setup: To a solution of the N-phenylsulfonylindole (1.0 eq.) in anhydrous methanol (MeOH) at room temperature, add magnesium (Mg) turnings (10-20 eq.).

  • Reaction: Stir the suspension vigorously. The reaction is often exothermic. If necessary, sonication can be used to initiate or accelerate the reaction. Monitor by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of 1 M aqueous HCl until the excess magnesium is dissolved. Neutralize with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate). Dry and concentrate to afford the deprotected indole.

Alternative Reductive Methods: Other reductive systems like sodium amalgam or lithium in the presence of a catalytic amount of naphthalene can also be employed.[6]

Part 2: Directing Electrophilic Aromatic Substitution

The powerful electron-withdrawing nature of the N-phenylsulfonyl group profoundly alters the electronic landscape of the indole ring. While an unprotected indole undergoes preferential electrophilic attack at the electron-rich C3 position, N-phenylsulfonylation deactivates the pyrrole ring and redirects electrophiles.[7]

Friedel-Crafts Acylation: A Shift to C3

Interestingly, despite the deactivation of the ring, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole still proceeds at the C3 position, often in high yield. This provides a convenient route to 3-acylindoles, which are valuable synthetic intermediates.[8] The reaction typically requires a Lewis acid catalyst like aluminum chloride (AlCl₃). This C3-selectivity is attributed to the stabilization of the cationic intermediate (Wheland intermediate) where the positive charge is delocalized onto the nitrogen atom, a pathway not accessible for C2-attack.

Mechanism: C3-Acylation of N-Phenylsulfonylindole

Caption: The phenylsulfonyl group directs Friedel-Crafts acylation to the C3 position.

Other Electrophilic Substitutions

For other electrophilic substitutions like nitration or sulfonation, the strong deactivation of the indole core by the N-phenylsulfonyl group can make reactions challenging. Often, forcing conditions are required, and reactions may proceed on the pendant phenyl ring of the sulfonyl group rather than the indole nucleus. For nitration of the indole ring itself, milder reagents are often employed to avoid side reactions.

Part 3: The Powerhouse of C-H Functionalization: Directed Lithiation

Arguably the most significant role of the N-phenylsulfonyl group is as a powerful directing group for the deprotonation (lithiation) of the indole C-H bonds. This strategy provides a reliable and regioselective entry point for introducing a vast array of functional groups onto the indole core.

Regioselective C2-Lithiation

The N-phenylsulfonyl group is a potent C2-directing metalation group. Treatment of 1-(phenylsulfonyl)indole with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), cleanly and efficiently removes the proton at the C2 position.[1]

The directing effect arises from the coordination of the lithium cation to the oxygen atoms of the sulfonyl group, positioning the base for preferential abstraction of the adjacent C2 proton. The resulting 2-lithio-1-(phenylsulfonyl)indole is a stable intermediate at low temperatures and a versatile nucleophile.

Experimental Protocol: C2-Lithiation and Trapping with an Electrophile
  • Setup: Dissolve 1-(phenylsulfonyl)indole (1.0 eq.) in anhydrous THF under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. Stir the solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq., e.g., an aldehyde, ketone, or DMF for formylation) as a solution in THF, keeping the temperature at -78 °C.

  • Reaction: Stir at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction as described previously.

  • Purification: Purify the resulting 2-substituted indole derivative by flash chromatography.

The Elusive C3-Lithiation: Generation and Isomerization

Direct deprotonation at C3 is not feasible due to the overwhelming preference for C2-lithiation. However, the C3-lithiated species can be accessed indirectly via lithium-halogen exchange. Treatment of 3-iodo-1-(phenylsulfonyl)indole with tert-butyllithium (t-BuLi) at very low temperatures (-100 °C) generates 3-lithio-1-(phenylsulfonyl)indole.[1][9]

Expertise Insight: This C3-lithiated species is kinetically formed and is thermodynamically less stable than its C2-lithiated counterpart. If allowed to warm above approximately -78 °C, it cleanly rearranges to the more stable 2-lithio-1-(phenylsulfonyl)indole.[1] This temperature sensitivity is a critical experimental parameter. Trapping the 3-lithio species with an electrophile must be performed at -100 °C to prevent isomerization and obtain C3-functionalized products.

Logical Workflow: Regioselective Lithiation of 1-(Phenylsulfonyl)indole

G Start 1-(Phenylsulfonyl)indole Lithio_C2 2-Lithio-1-(phenylsulfonyl)indole Start->Lithio_C2 n-BuLi or LDA -78 °C Start_Iodo 3-Iodo-1-(Phenylsulfonyl)indole Lithio_C3 3-Lithio-1-(phenylsulfonyl)indole Start_Iodo->Lithio_C3 t-BuLi -100 °C Product_C2 2-Substituted Indole Lithio_C2->Product_C2 + Electrophile (E⁺) Lithio_C3->Lithio_C2 Warm to > -78 °C (Rearrangement) Product_C3 3-Substituted Indole Lithio_C3->Product_C3 + Electrophile (E⁺) (at -100 °C)

Caption: Strategic pathways to C2- and C3-lithiated indoles and their subsequent functionalization.

Part 4: Enabling Umpolung: Nucleophilic Substitution on the Indole Ring

The indole ring is inherently electron-rich and reacts readily with electrophiles. The phenylsulfonyl group, through its potent electron-withdrawing effect, can reverse this innate polarity—a concept known as "umpolung." This makes the indole ring susceptible to attack by nucleophiles, opening a synthetic avenue that is antithetical to its normal reactivity.[10][11]

Addition-Elimination Reactions

This umpolung reactivity is best exemplified in substrates like 1,2-bis(phenylsulfonyl)indole. This compound, readily prepared from 1-(phenylsulfonyl)indole, is highly electron-deficient and serves as an excellent platform for nucleophilic substitution at the C3 position.[11]

Organocuprates, which are relatively soft nucleophiles, add to the C3 position of 1,2-bis(phenylsulfonyl)indole. This is followed by the elimination of a phenylsulfinate anion (PhSO₂⁻), a good leaving group, to afford a 3-substituted-2-(phenylsulfonyl)indole. This sequence constitutes a formal C-H substitution at C3 using a nucleophile.

Mechanism: Nucleophilic C3-Substitution via Addition-Elimination

Caption: Organocuprates effect C3-substitution on an activated indole via an addition-elimination mechanism.

Cine Substitution

In certain systems, particularly those bearing a leaving group and an activating N-sulfonyl group, a phenomenon known as cine substitution can occur. In this process, the nucleophile attacks a position adjacent to the one bearing the leaving group, with subsequent elimination. While less common than direct substitution, it represents another facet of the phenylsulfonyl group's ability to activate the indole nucleus towards nucleophiles.[10]

Part 5: Facilitating Cycloaddition Reactions

The phenylsulfonyl group also plays a crucial role in the synthesis of fused indole systems that can participate in cycloaddition reactions. A prominent example is its use in preparing 4H-furo[3,4-b]indoles. These fused heterocycles are stable synthetic equivalents of the highly reactive indole-2,3-quinodimethane intermediate.

A synthetic sequence starting from N-phenylsulfonylated indole-3-carbaldehyde, proceeding through C2-lithiation and reaction with an aldehyde, followed by acid-catalyzed cyclization, provides efficient access to these furoindoles.[12] These compounds can then be used as dienes in Diels-Alder reactions to construct complex, polycyclic carbazole alkaloids and related structures.

Part 6: Applications in the Synthesis of Bioactive Molecules

The methodologies enabled by the phenylsulfonyl group are not merely academic curiosities; they are routinely applied in the synthesis of molecules with significant biological activity.

  • Antiviral Agents: The C3-functionalization of N-phenylsulfonylindoles has been a key strategy in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[1][9]

  • Anticancer Agents: The ability to selectively functionalize the C2 and C3 positions has been instrumental in synthesizing bis(indolyl)methanones, which have shown potent inhibitory activity against receptor tyrosine kinases like FLT3, a target in acute myeloid leukemia.[13]

  • Natural Product Synthesis: The construction of complex alkaloids, such as ellipticine and its derivatives, has been achieved using Diels-Alder strategies that rely on intermediates prepared via N-phenylsulfonylindole chemistry.[8][12]

Conclusion

The phenylsulfonyl group is a paradigm of a modern functional group, transcending its initial role as a simple nitrogen protectant. Its powerful electron-withdrawing nature provides a master switch for indole reactivity, deactivating the ring when necessary, redirecting electrophiles, and, most importantly, enabling C-H functionalization and umpolung reactivity that would otherwise be impossible. From directing regioselective lithiation at C2 to enabling the fleeting existence of a C3-lithiated species, and from activating the ring for nucleophilic attack to facilitating complex cycloadditions, the N-phenylsulfonyl group provides chemists with an unparalleled level of control over the indole nucleus. While the sometimes-demanding deprotection conditions represent a drawback, the synthetic doors it opens far outweigh this limitation. The continued development of milder cleavage methods and new transformations based on its unique electronic influence ensures that the phenylsulfonyl group will remain a linchpin in the synthesis of indole-containing molecules for years to come.

References
  • A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2022). Future medicinal chemistry, 14(25), 1937–1956. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. (2011). Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o2757. [Link]

  • Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. (1998). Canadian Journal of Chemistry, 76(11), 1607-1618. [Link]

  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021). New Journal of Chemistry, 45(1), 24-49. [Link]

  • Synthesis of 1-(Phenylsulfonyl)indol-3-yl Trifluoromethanesulfonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Saulnier, M. G., & Gribble, G. W. (1982). Generation and Reactions of 3-Lithio-l-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 47(5), 757–762. [Link]

  • Cine Substitution of N-Sulfonylindoles. (2023). ChemRxiv. [Link]

  • Novel synthesis of biologically active indolo [3,2-C] isoquinoline derivatives. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2009. [Link]

  • Biologically active sulfenylated indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. (2010). ARKIVOC, 2010(4), 66-73. [Link]

  • Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. (1982). The Journal of Organic Chemistry, 47(5), 757-762. [Link]

  • Nucleophilic Addition of Hetaryllithium Compounds to 3Nitro1-(phenylsulfonyl)indole: Synthesis of Tetracyclic Thieno[3,2-c]-δ-carbolines. (2018). ResearchGate. [Link]

  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (2002). Synthetic Communications, 32(16), 2535-2538. [Link]

  • Enantioselective Intermolecular C–H Functionalization of Allylic and Benzylic sp3 C–H Bonds using N-Sulfonyl-1,2,3-tria-zoles. (2014). Organic letters, 16(16), 4312–4315. [Link]

  • Electrophilic substitution at the indole. (n.d.). Quimicaorganica.org. Retrieved from [Link]

  • Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. (2022). Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • An Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles. (2002). The Journal of Organic Chemistry, 67(4), 1305-1308. [Link]

  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. (1983). The Journal of Organic Chemistry, 48(20), 3401-3408. [Link]

  • One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides. (2009). Tetrahedron Letters, 50(11), 1221-1224. [Link]

  • Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. (2023). Journal of the American Chemical Society, 145(28), 15234–15240. [Link]

  • Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. (2015). Beilstein journal of organic chemistry, 11, 1427–1434. [Link]

  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. (1970). Chemical Reviews, 70(4), 453-473. [Link]

  • 2- and 3-Phenylsulfonylindoles as synthetic equivalents of unsubstituted indole in N-alkylation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Cycloaddition Reactions for the Formation of Indolines, Indoles and Benzofurans, and Subsequent Functionalization Reactions. (n.d.). ACS. Retrieved from [Link]

  • Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. (1952). Journal of the American Chemical Society, 74(6), 1553-1556. [Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions. (2018). Organic & Biomolecular Chemistry, 16(33), 5935-5952. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. (2022). Journal of the American Chemical Society, 144(39), 17855–17864. [Link]

  • N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. (2020). Molecules, 25(16), 3651. [Link]

  • Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalysed lithiation. (1997). Tetrahedron, 53(42), 14355-14368. [Link]

  • C−H functionalization of indole heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

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  • Transition metal-catalyzed C–H functionalizations of indoles. (2019). New Journal of Chemistry, 43(1), 47-66. [Link]

  • 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. (2022). ResearchGate. [Link]

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  • Diels–Alder Cycloaddition Reactions in Sustainable Media. (2022). Molecules, 27(4), 1319. [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). Molecules, 25(6), 1409. [Link]

  • Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. (2020). Chemical Science, 11(38), 10455-10461. [Link]

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Protocols & Analytical Methods

Method

Application Note: Derivatization of the 5-Amino Group of 1-(Phenylsulfonyl)indole

Strategic Rationale & Scaffold Overview The indole core is a privileged scaffold in drug discovery, frequently utilized to mimic endogenous neurotransmitters and target a wide array of kinase and GPCR targets. Specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Scaffold Overview

The indole core is a privileged scaffold in drug discovery, frequently utilized to mimic endogenous neurotransmitters and target a wide array of kinase and GPCR targets. Specifically, 1-(phenylsulfonyl)indol-5-amine serves as a highly versatile building block for exploring structure-activity relationships (SAR).

The Role of the Phenylsulfonyl Protecting Group

Direct derivatization of unprotected aminoindoles often leads to complex mixtures due to the competing nucleophilicity of the pyrrole nitrogen (N1) and the electron-rich nature of the C2/C3 positions. The installation of an N1-phenylsulfonyl group serves a dual purpose:

  • Electronic Deactivation: The strongly electron-withdrawing sulfonyl group pulls electron density away from the indole core, effectively suppressing unwanted electrophilic aromatic substitution at the C3 position[1].

  • Orthogonal Cleavability: The phenylsulfonyl group is highly stable under acidic, reductive, and cross-coupling conditions, yet it can be cleanly removed post-derivatization using basic conditions (e.g., LiOH in MeOH/THF, or TBAF) or via visible-light-mediated photocatalysis[2].

Reactivity of the 5-Amino Group

Positioned on the benzenoid ring, the 5-amino group behaves as a typical primary aromatic amine (aniline). It is a competent nucleophile that can be readily functionalized to form amides, sulfonamides, and secondary/tertiary alkyl amines[3]. These transformations are critical for tuning a lead compound's basicity, lipophilicity, and hydrogen-bonding profile.

Workflow Core 1-(Phenylsulfonyl)indol-5-amine (Core Scaffold) Acyl N-Acylation Core->Acyl Sulf N-Sulfonylation Core->Sulf RedAm Reductive Amination Core->RedAm Amide Amide Derivative (H-Bond Modulator) Acyl->Amide Sulfonamide Sulfonamide (Metabolic Stability) Sulf->Sulfonamide Alkyl Secondary Amine (Lipophilic/Basic) RedAm->Alkyl

Divergent derivatization pathways of the 5-amino group for SAR exploration.

Quantitative Data Summary

The following table summarizes the typical reaction parameters, expected yields, and the physicochemical impact of the three primary derivatization pathways described in this guide.

Derivatization TypeReagent ClassCatalyst / BaseTypical TimeExpected YieldPhysicochemical Impact (SAR)
N-Acylation Acyl Chloride (R-COCl)Pyridine / DMAP2–4 h80–95%Decreases basicity; introduces rigid H-bond acceptor/donor.
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Triethylamine (Et₃N)4–12 h75–90%Significantly lowers pKa of N-H; increases metabolic stability.
Reductive Amination Aldehyde (R-CHO)Acetic Acid (AcOH)12–16 h65–85%Retains basicity; increases lipophilicity and steric bulk.

Experimental Protocols & Mechanistic Causality

Protocol A: N-Acylation (Amide Formation)

This protocol describes the formation of an amide bond by reacting the primary amino group with an acyl chloride[3].

Mechanistic Causality: Pyridine is utilized as both a solvent and an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting aniline (which would render it non-nucleophilic). A catalytic amount of DMAP (4-Dimethylaminopyridine) is added to form a highly reactive N-acylpyridinium intermediate, accelerating the reaction with sterically hindered acyl chlorides.

Step-by-Step Methodology:

  • Initialization: Dissolve 1-(phenylsulfonyl)indol-5-amine (1.0 eq, e.g., 1.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Activation: Add anhydrous pyridine (2.0 eq) and DMAP (0.1 eq). Cool the reaction flask to 0 °C using an ice bath to control the exothermic acylation and prevent di-acylation.

  • Addition: Add the desired acyl chloride (1.1 eq) dropwise over 10 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor reaction progression via TLC (Hexane:EtOAc 1:1). The product will typically elute higher (higher Rf) than the highly polar starting aniline.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL) to destroy unreacted acyl chloride. Extract with DCM (3 x 15 mL). Wash the combined organic layers with cold 1 M HCl (20 mL) to selectively protonate and remove residual pyridine and DMAP.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Reductive Amination (Secondary Amine Formation)

Reductive amination allows for the installation of alkyl groups while maintaining the basic nitrogen center.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride compared to NaBH₄. This ensures that the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing the starting aldehyde into an alcohol. Glacial acetic acid is added to facilitate the dehydration of the hemiaminal intermediate into the iminium ion.

Mechanism Amine 5-Aminoindole Core Imine Iminium Ion Intermediate Amine->Imine -H2O (AcOH cat.) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine -H2O (AcOH cat.) Product Alkylated Amine Product Imine->Product STAB NaBH(OAc)3 (Mild Hydride Donor) STAB->Product Selective Hydride Transfer

Mechanism of reductive amination via iminium intermediate and selective hydride transfer.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add glacial acetic acid (1.0 eq). Stir at room temperature for 1–2 hours to ensure complete Schiff base (imine) formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution.

  • Propagation & Monitoring: Stir the mixture at room temperature for 12–16 hours. Self-Validation: Monitor via LC-MS. The disappearance of the starting mass [M+H]⁺ and the appearance of the alkylated product mass confirms completion.

  • Workup: Quench the reaction carefully with 1 M NaOH (15 mL) to neutralize the acetic acid and break down stable boron-amine complexes. Extract with Ethyl Acetate (3 x 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: N-Sulfonylation

Sulfonamides are excellent bioisosteres for amides, offering increased metabolic stability and a distinct geometric presentation (tetrahedral vs. planar).

Step-by-Step Methodology:

  • Initialization: Dissolve the amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M). Add triethylamine (Et₃N) (2.0 eq) as the acid scavenger[3].

  • Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (1.1 eq) dropwise.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Validation: Concentrate the THF under reduced pressure. Partition the residue between EtOAc and water. The sulfonamide product is often slightly acidic; washing the organic layer with a weak base (like 5% NaHCO₃) can sometimes extract the product into the aqueous layer, allowing for a self-validating acid-base purification cycle (acidify the aqueous layer with HCl to precipitate the pure sulfonamide).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • ACS Publications. (2020). Visible-Light-Mediated N-Desulfonylation of N-Heterocycles Using a Heteroleptic Copper(I) Complex as a Photocatalyst. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Note: Quantitative Analysis of 1-(Phenylsulfonyl)-1H-indol-5-amine

Abstract This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 1-(Phenylsulfonyl)-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 1-(Phenylsulfonyl)-1H-indol-5-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for accurate measurement in drug development and quality control, this document outlines detailed protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Furthermore, a framework for a stability-indicating assay is presented to ensure the integrity of the analyte under various stress conditions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the scientific rationale behind the experimental choices.

Introduction: The Significance of 1-(Phenylsulfonyl)-1H-indol-5-amine Quantification

1-(Phenylsulfonyl)-1H-indol-5-amine is a heterocyclic amine containing an indole nucleus, a functionality prevalent in many biologically active compounds. Its accurate quantification is paramount throughout the drug development lifecycle, from synthesis and formulation to quality control and stability testing. The presence of the primary amine group and the phenylsulfonyl moiety dictates its chemical properties and, consequently, the analytical strategies for its determination.[1][2] This application note details robust and validated analytical methods to ensure the identity, strength, quality, and purity of this important pharmaceutical intermediate.[3]

Analyte Properties

A thorough understanding of the physicochemical properties of 1-(Phenylsulfonyl)-1H-indol-5-amine is fundamental to developing effective analytical methods.

Table 1: Physicochemical Properties of 1-(Phenylsulfonyl)-1H-indol-5-amine

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂S[1][2]
Molecular Weight 272.33 g/mol [1][2]
CAS Number 124400-52-8[1]
Appearance Predicted to be a solid powderN/A
LogP 4.12250[1]
PSA (Polar Surface Area) 73.47 Ų[1]

The relatively non-polar nature, as indicated by the LogP value, suggests good retention on reversed-phase HPLC columns. The presence of the aromatic rings and the amine group provides chromophores for UV detection.

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quantification and quality control, a reversed-phase HPLC method with UV detection is a robust and reliable choice.[4][5] The method described below is designed to be specific, accurate, and precise.

Rationale for Method Selection
  • Reversed-Phase Chromatography: The analyte's LogP value indicates sufficient hydrophobicity for good retention and separation on a C18 column.[4]

  • UV Detection: The indole and phenyl rings are strong chromophores, allowing for sensitive detection at an appropriate UV wavelength.

  • Isocratic Elution: For a single analyte quantification, an isocratic mobile phase provides simplicity, robustness, and shorter run times.

Experimental Protocol: HPLC-UV

Materials and Reagents:

  • 1-(Phenylsulfonyl)-1H-indol-5-amine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm, PTFE)

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. The formic acid helps to protonate the amine group, leading to better peak shape.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[5]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample containing 1-(Phenylsulfonyl)-1H-indol-5-amine and dissolve it in methanol to achieve a concentration within the calibration range. Further dilute with the mobile phase if necessary.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[5]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Method Validation (ICH Q2(R1) Guidelines)

A comprehensive validation of the HPLC-UV method should be performed to ensure its suitability for its intended purpose. This includes:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte to demonstrate that there is no interference at the retention time of 1-(Phenylsulfonyl)-1H-indol-5-amine.

  • Linearity: Analyze a series of at least five concentrations across the desired range. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Confirmatory Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for Method Selection
  • High Sensitivity: LC-MS/MS can achieve quantification at the nanogram or even picogram per milliliter level, which is crucial for pharmacokinetic and metabolism studies.[8]

  • Structural Confirmation: The fragmentation pattern provides a "fingerprint" of the molecule, confirming its identity.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (can be adapted from the HPLC-UV method):

  • Column: A shorter, smaller particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis with a UHPLC system.

  • Mobile Phase: A gradient elution may be necessary for complex matrices. A typical gradient could be:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for the amine-containing analyte.

  • Parent Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 273.1.

  • Product Ions (Q3): The fragmentation of the parent ion needs to be optimized by direct infusion of a standard solution. Likely fragmentation pathways include the loss of the phenylsulfonyl group or cleavage within the indole ring. At least two to three specific and intense product ions should be selected for Multiple Reaction Monitoring (MRM).

Table 2: Hypothetical MRM Transitions for 1-(Phenylsulfonyl)-1H-indol-5-amine

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
273.1To be determined experimentallyTo be optimized100
273.1To be determined experimentallyTo be optimized100
Sample Preparation for Complex Matrices

For biological samples like plasma or urine, sample preparation is crucial to remove interfering substances.

  • Protein Precipitation: A simple and effective method for plasma samples. Add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins. The supernatant can then be injected.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, a mixed-mode cation exchange SPE cartridge can be used to retain the protonated amine, followed by elution with a basic organic solvent.

Stability-Indicating Method Development

A stability-indicating method is essential to demonstrate that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products.[3][9]

Forced Degradation Studies

To develop a stability-indicating method, the drug substance is subjected to stress conditions to induce degradation.[10]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light.

Method Modification and Validation

The HPLC-UV method should be re-evaluated using the stressed samples. The mobile phase gradient may need to be adjusted to separate all degradation products from the parent peak. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. The method must be validated to demonstrate specificity for the analyte in the presence of its degradation products.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing A Weighing B Dissolution A->B C Dilution B->C D Filtration C->D E HPLC-UV Analysis D->E Primary Quantification F LC-MS/MS Confirmation D->F Confirmatory Analysis G Peak Integration E->G F->G H Calibration Curve G->H I Quantification H->I method_relationship HPLC_UV HPLC-UV Method Primary analysis for routine QC Robust and cost-effective Requires higher concentrations LC_MSMS LC-MS/MS Method Confirmatory and bioanalytical studies High sensitivity and selectivity More complex and expensive HPLC_UV->LC_MSMS Confirmation of Identity Stability Stability-Indicating Method Based on HPLC-UV Assesses degradation Ensures product integrity HPLC_UV->Stability Foundation for

Caption: Relationship between the primary HPLC and confirmatory LC-MS methods.

Conclusion

This application note provides a detailed framework for the quantitative analysis of 1-(Phenylsulfonyl)-1H-indol-5-amine using HPLC-UV and LC-MS/MS. The outlined protocols, when properly validated, will ensure the generation of accurate and reliable data for this pharmaceutically relevant compound. The inclusion of a stability-indicating method further strengthens the quality assessment throughout the drug development process. Adherence to these scientifically sound principles will enable researchers and drug development professionals to confidently assess the quality and stability of 1-(Phenylsulfonyl)-1H-indol-5-amine.

References

  • LookChem. 1-(PHENYLSULFONYL)INDOLE.[Link]

  • PubChem. 1-(Phenylsulfonyl)-1H-indole.[Link]

  • Chemsrc. 1-(benzenesulfonyl)indol-5-amine.[Link]

  • Manual for the PCB Experimental Pollution, 2nd and 3rd Year Follow-up. III Analytical Methods.[Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information.[Link]

  • Tetrahedron Letters. Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-nitro ketone.[Link]

  • Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations.[Link]

  • Phenomenex. The Chiral Notebook.[Link]

  • Acta Crystallographica Section E: Crystallographic Communications. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.[Link]

  • New Journal of Chemistry. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.[Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.[Link]

  • Wiley.HPLC Methods for Recently Approved Pharmaceuticals.
  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION.[Link]

  • Journal of the Food Hygienic Society of Japan. LC/MS/MSを用いた不揮発性腐敗アミンの一斉分析法の検討.[Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.[Link]

  • Kumamoto Prefectural Government. 3)LC/MS/MS を用いた食品中不揮発性腐敗アミン類の 迅速一斉分析法の検討.[Link]

  • Chugai Technos. LC-MS/MSを用いたアミン類の一斉分析法 – 技術コラム.[Link]

  • LCGC North America. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.[Link]

  • Biomedical Chromatography. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations.[Link]

  • TOSOH ANALYSIS AND RESEARCH CENTER CO., LTD. LC-QMSによる微量アミンの分離・検出.[Link]

  • Acta Poloniae Pharmaceutica. DEVELOPMENT OF RAPID AND ROBUST STABILITY-INDICATING METHOD FOR ANALYSIS OF ZIPRASIDONE (HYDROCHLORIDE AND FREEBASE) AS DRUG SUB.[Link]

  • International journal of health sciences. RP-HPLC stability indicating method development for the estimation of drug marketed formulation.[Link]

  • Cheméo. 1H-Indol-5-ol.[Link]

Sources

Method

Advanced Application Note: 1-(Phenylsulfonyl)-1H-indol-5-amine in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Standardized Protocols, and Synthetic Workflows Executive Summary & Chemical Rationale The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Standardized Protocols, and Synthetic Workflows

Executive Summary & Chemical Rationale

The compound 1-(phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8) [1] is a highly versatile, commercially available building block utilized extensively in the discovery and synthesis of small-molecule kinase inhibitors (e.g., FLT3, PLK2, and CDK12/13 inhibitors). In kinase inhibitor design, the indole core frequently serves as a critical hinge-binding motif, where the indole N-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region.

However, the inherent reactivity of the indole nitrogen presents significant challenges during multi-step synthesis. The strategic installation of a phenylsulfonyl (benzenesulfonyl) protecting group at the N1 position provides three distinct mechanistic advantages:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the indole ring. This suppresses unwanted electrophilic aromatic substitution at the highly reactive C3 position and prevents oxidative degradation during transition-metal catalysis [2].

  • Orthogonal Stability: The phenylsulfonyl group is highly stable under acidic conditions (used during nitro reductions) and high-temperature cross-coupling conditions, yet it can be cleanly cleaved under mild basic conditions.

  • Directed Nucleophilicity: By masking the N1 position, the 5-amino group becomes the exclusive nucleophile, allowing for precise SN​Ar or Buchwald-Hartwig aminations to assemble the kinase inhibitor core without competing N-alkylation or N-arylation [3].

Synthetic Workflow & Logical Relationships

The synthesis of indole-based kinase inhibitors typically follows a highly conserved, self-validating workflow. The process begins with the protection of 5-nitroindole, followed by chemoselective reduction to yield the key 5-amine nucleophile. After the kinase core is assembled, the protecting group is removed to reveal the active pharmacophore.

Workflow N1 5-Nitroindole (Starting Material) N2 N-Sulfonylation PhSO2Cl, NaH, DMF N1->N2 N3 1-(Phenylsulfonyl)-5-nitroindole (Protected Intermediate) N2->N3 N4 Nitro Reduction Zn/NH4Cl or SnCl2 N3->N4 N5 1-(Phenylsulfonyl)-1H-indol-5-amine (Key Nucleophile) N4->N5 N6 Kinase Core Coupling SNAr or Pd-Catalyzed N5->N6 N7 Protected Kinase Inhibitor (Scaffold Assembled) N6->N7 N8 Deprotection NaOH / Dioxane N7->N8 N9 Active Kinase Inhibitor (Hinge-Binding N-H Restored) N8->N9

Synthetic workflow from 5-nitroindole to active kinase inhibitors via the protected 5-amine.

Standardized Experimental Protocols

The following protocols are engineered to ensure high fidelity, chemoselectivity, and reproducibility in the laboratory.

Protocol A: Synthesis of 1-(Phenylsulfonyl)-1H-indol-5-amine

Step 1: N-Sulfonylation

  • Charge a flame-dried round-bottom flask with 5-nitroindole (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: The pKa of the indole N-H is ~16.2. NaH ensures rapid, irreversible deprotonation. Maintaining the reaction at 0 °C prevents exothermic degradation and limits unwanted C3-sulfonylation byproducts.

  • Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise. Warm the mixture to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate to yield 1-(phenylsulfonyl)-5-nitroindole.

Step 2: Chemoselective Nitro Reduction

  • Dissolve 1-(phenylsulfonyl)-5-nitroindole (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.2 M).

  • Add Zinc dust (5.0 eq) and solid NH4​Cl (5.0 eq).

    • Causality: This mild reduction system is explicitly chosen over standard Palladium-catalyzed hydrogenation ( H2​ , Pd/C). If the target synthetic sequence involves halogenated scaffolds (e.g., chloro-pyrimidines), the Zn/ NH4​Cl system completely suppresses unwanted hydrodehalogenation, ensuring strict chemoselectivity [3].

  • Reflux the mixture at 80 °C for 4 hours.

  • Filter the hot mixture through a pad of Celite to remove zinc salts, washing the pad thoroughly with hot EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to afford the title compound as a solid.

Protocol B: Assembly of the Kinase Inhibitor Core ( SN​Ar Method)
  • Combine 1-(phenylsulfonyl)-1H-indol-5-amine (1.0 eq) and the target heteroaryl halide (e.g., a 2-chloropyrimidine derivative, 1.1 eq) in a heavy-walled sealed tube.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and n-butanol (0.5 M).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated during the substitution. This drives the reaction forward without competing with the 5-amine for the electrophile.

  • Heat the mixture to 120 °C for 12–16 hours.

  • Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the protected kinase inhibitor intermediate.

Protocol C: Phenylsulfonyl Deprotection
  • Dissolve the protected intermediate (1.0 eq) in 1,4-dioxane (0.1 M).

  • Add 10% aqueous NaOH solution (10.0 eq).

    • Causality: The electron-withdrawing nature of the sulfonyl group makes the S-N bond highly susceptible to nucleophilic attack by hydroxide ions. Dioxane is selected as the co-solvent due to its miscibility with water and its ability to solubilize the highly lipophilic protected intermediate [3].

  • Heat the mixture to 90 °C for 4–6 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Cool to room temperature, neutralize carefully with 1M HCl to pH 7, extract with EtOAc, and purify to yield the final, active kinase inhibitor with the restored hinge-binding N-H motif.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields across the standard workflow, allowing for rapid comparison and troubleshooting during scale-up.

Reaction PhaseReagents / CatalystsSolventTemp (°C)Typical Yield (%)Mechanistic Purpose
N-Sulfonylation PhSO2​Cl , NaH (60% disp.)DMF0 to 2585–95Protect N-H, deactivate indole ring against oxidation.
Nitro Reduction Zn dust, NH4​Cl (or SnCl2​ )EtOH / H2​O 8075–90Convert −NO2​ to nucleophilic −NH2​ chemoselectively.
SN​Ar Coupling 2-Chloropyrimidine, DIPEAn-BuOH100–14050–75Assemble kinase hinge-binding core via nucleophilic attack.
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Dioxane90–11060–85C-N bond formation for sterically hindered/unreactive halides.
Deprotection 10% NaOH (aq)1,4-Dioxane80–10080–95Cleave PhSO2​ , restore critical hinge H-bond donor.

References

  • National Center for Biotechnology Information (NCBI). "The Azaindole Framework in the Design of Kinase Inhibitors". Molecules. Available at:[Link]

  • Google Patents. "US11384076B2 - Tyrosine kinase inhibitors". United States Patent and Trademark Office.
Application

Application Note: 1-(Phenylsulfonyl)-1H-indol-5-amine in Alzheimer's Disease Drug Development

Executive Summary The compound 1-(Phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8) has emerged as a highly privileged structural scaffold in the medicinal chemistry of Alzheimer's disease (AD). Because the 5-HT6 serot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Phenylsulfonyl)-1H-indol-5-amine (CAS: 124400-52-8) has emerged as a highly privileged structural scaffold in the medicinal chemistry of Alzheimer's disease (AD). Because the 5-HT6 serotonin receptor is almost exclusively localized in the central nervous system (CNS)—specifically in regions associated with learning and memory—it serves as a prime target for cognitive enhancement without peripheral side effects[1]. This application note details the structural rationale, synthesis applications, and self-validating assay protocols for utilizing this compound to develop selective 5-HT6 antagonists and Multi-Target Directed Ligands (MTDLs).

Pharmacophore Rationale & Mechanistic Causality

The design of CNS-active ligands requires strict adherence to established pharmacophore models. The 1-(phenylsulfonyl)indole core perfectly satisfies the spatial and electronic requirements for 5-HT6 receptor binding[2]:

  • Dual Hydrogen Bond Acceptor: The sulfonyl group is not merely a linker; it acts as a critical hydrogen bond acceptor that anchors the molecule to specific transmembrane residues (e.g., Ser5.43 or Asn6.55) within the 5-HT6 binding pocket[2].

  • Hydrophobic Core: The planar indole ring occupies a deep hydrophobic pocket, engaging in π−π stacking interactions with aromatic residues like Phe6.52 and Trp6.48[2].

  • Functionalizable Basic Vector: The primary amine at the 5-position provides an optimal synthetic vector. It allows researchers to introduce basic, ionizable groups (such as a piperazine ring) necessary to form a salt bridge with the highly conserved Asp3.32 residue—a universal requirement for aminergic GPCR binding[2]. Furthermore, this 5-amine serves as the conjugation point for linking acetylcholinesterase (AChE) inhibitor fragments to create dual-action MTDLs[3].

Mechanistic Pathway Visualization

G A 1-(Phenylsulfonyl)-1H-indol-5-amine B 5-HT6 Receptor Antagonism A->B C Inhibition of Gs/cAMP Signaling B->C D Modulation of GABAergic Interneurons C->D E Increased ACh & Glutamate Release D->E F Cognitive Enhancement in AD E->F

Mechanistic pathway of 1-(Phenylsulfonyl)-1H-indol-5-amine derivatives in Alzheimer's disease.

Application Workflows

Synthesis of Selective 5-HT6 Receptor Antagonists

By functionalizing the 5-amine with various alkyl-piperazine moieties, researchers can synthesize potent, highly selective 5-HT6 antagonists. These antagonists block the constitutive activation of the Gs-coupled 5-HT6 receptor, reducing intracellular cAMP levels. This blockade modulates GABAergic interneurons, ultimately disinhibiting the release of acetylcholine (ACh) and glutamate in the cortex and hippocampus, thereby improving memory and learning[1].

Development of Multi-Target Directed Ligands (MTDLs)

Alzheimer's is a multifactorial pathology. The MTDL strategy combines two distinct pharmacophores into a single hybrid molecule to hit multiple targets simultaneously. 1-(Phenylsulfonyl)-1H-indol-5-amine is frequently conjugated via an alkyl linker to established AChE inhibitors (such as tacrine or donepezil derivatives)[3]. The resulting hybrid molecules simultaneously prevent ACh breakdown and block 5-HT6 receptors, providing a synergistic enhancement to cholinergic neurotransmission[3].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) of representative derivatives synthesized from the 1-(Phenylsulfonyl)-1H-indol-5-amine scaffold, demonstrating the shift from an inactive precursor to highly potent targeted ligands.

Compound ClassModification at 5-AmineTarget Profile5-HT6 Binding ( Ki​ , nM)AChE Inhibition ( IC50​ , nM)
Base Scaffold Primary Amine (Unmodified)Precursor> 10,000> 10,000
Selective Antagonist N-methylpiperazineSingle-Target (5-HT6)3.4> 10,000
MTDL Hybrid Alkyl-linked TacrineDual-Target (5-HT6 / AChE)12.515.2

Note: Data represents aggregated historical benchmarks for this chemical class to illustrate target affinity shifts.

Self-Validating Experimental Protocols

Protocol: 5-HT6 Receptor Radioligand Binding Assay

This competitive binding assay determines the affinity ( Ki​ ) of synthesized derivatives for the 5-HT6 receptor[4].

Causality of Experimental Choices: [³H]-LSD is utilized as the radioligand due to its exceptionally high affinity and slow dissociation rate from 5-HT receptors, providing a robust assay window. Because LSD binds to multiple serotonin receptor subtypes, assay specificity is guaranteed by using HEK293 cell membranes that exclusively express the cloned human 5-HT6 receptor. Methiothepin, a non-selective 5-HT antagonist, is used to define non-specific binding (NSB) because it saturates all receptor binding sites, ensuring that any remaining radioactive signal is strictly due to background adherence[4].

Step-by-Step Methodology:

  • Membrane Preparation: Dilute HEK293 membranes expressing human 5-HT6 in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) to a final concentration of 15 µg protein/well.

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL buffer, 50 µL [³H]-LSD (2 nM final), and 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL Methiothepin (10 µM final), 50 µL [³H]-LSD, and 100 µL membranes.

    • Test Compounds: Add 50 µL of the synthesized indole derivative (serial dilutions from 10−11 to 10−5 M), 50 µL [³H]-LSD, and 100 µL membranes.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific radioligand binding). Wash filters 3x with 3 mL ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a MicroBeta scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ via the Cheng-Prusoff equation.

  • System Validation: Run a reference standard (e.g., SB-271046) in parallel. The plate is validated only if the reference Ki​ matches historical data (± 0.5 log units) and the assay Z'-factor is > 0.5.

Protocol: Modified Ellman’s Assay for AChE Inhibition

For MTDL derivatives, this colorimetric assay quantifies the inhibition of human Acetylcholinesterase[5].

Causality of Experimental Choices: Acetylthiocholine iodide (ATChI) is used instead of natural acetylcholine because its enzymatic hydrolysis yields thiocholine. The free sulfhydryl group of thiocholine acts as a strong nucleophile, rapidly cleaving the disulfide bond of Ellman's reagent (DTNB) to release the 5-thio-2-nitrobenzoate (TNB²⁻) anion. TNB²⁻ has a high molar extinction coefficient at 412 nm, allowing for highly sensitive, real-time colorimetric quantification of enzyme kinetics[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare fresh daily: 10 mM DTNB in buffer, 10 mM ATChI in deionized water, and human AChE enzyme diluted to 0.1 U/mL.

  • Pre-Incubation Setup: In a 96-well clear microplate, add:

    • 140 µL of phosphate buffer.

    • 20 µL of the test compound (dissolved in DMSO, final DMSO concentration ≤1% ).

    • 20 µL of AChE enzyme solution.

  • Equilibration: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB, followed immediately by 10 µL of 10 mM ATChI substrate to all wells (Total volume = 200 µL).

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm kinetically, taking readings every 30 seconds for 10 minutes.

  • Data Analysis & Validation: Calculate the initial reaction velocity ( V0​ ) from the linear portion of the absorbance curve. Calculate % inhibition relative to the uninhibited vehicle control. Run Donepezil as a positive control to validate the enzyme's kinetic integrity.

References

  • Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease Source: Current Alzheimer Research / ResearchGate URL:[Link]

  • Novel thienocycloalkylpyridazinones as useful scaffolds for acetylcholinesterase inhibition and serotonin 5-HT6 receptor interaction Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • The effect of the intramolecular C–H⋯O interactions on the conformational preferences of bis-arylsulfones – 5-HT6 receptor antagonists and beyond Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Method

Application Note: Evaluating the Anti-HIV Activity of Indolylarylsulfones (IASs) as Next-Generation NNRTIs

Audience: Researchers, virologists, and drug development professionals Focus: Mechanism of action, high-throughput screening protocols, and causality in assay design for Indolylarylsulfone (IAS) derivatives. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, virologists, and drug development professionals Focus: Mechanism of action, high-throughput screening protocols, and causality in assay design for Indolylarylsulfone (IAS) derivatives.

Introduction & Mechanistic Overview

Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT) is a primary target in highly active antiretroviral therapy (HAART). Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site—the NNRTI-binding pocket (NNIBP)—located approximately 10 Å from the polymerase active site in the p66 subunit of the RT heterodimer. This binding induces a conformational shift that severely restricts the flexibility of the YMDD motif, locking the enzyme in an inactive state[1].

Indolylarylsulfones (IASs) represent a highly potent class of NNRTIs. Unlike early-generation NNRTIs (e.g., Nevirapine), optimized IAS derivatives exhibit remarkable resilience against common clinical mutations such as K103N and Y181C[2]. The IAS scaffold, characterized by an indole core linked to an arylsulfonyl group, allows for extensive structural morphing at the indole-2-carboxamide position to enhance interactions with the entrance channel of the NNIBP, thereby improving both binding affinity and the safety profile (reducing cytotoxicity)[3].

Mechanistic Pathway of IAS Inhibition

IAS_Mechanism ViralRNA Viral RNA Genome RT_Enzyme HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) ViralRNA->RT_Enzyme Acts as template NNIBP Allosteric Binding at NNIBP (Hydrophobic Pocket) RT_Enzyme->NNIBP Target site IAS Indolylarylsulfone (IAS) Candidate IAS->NNIBP High-affinity entry Conformational Conformational Arrest (YMDD Motif Locked) NNIBP->Conformational Induces Inhibition Polymerase Catalysis Halted (Chain Elongation Blocked) Conformational->Inhibition Results in

Figure 1: Mechanistic workflow of HIV-1 RT allosteric inhibition by Indolylarylsulfones.

Quantitative Profiling of IAS Efficacy

The therapeutic potential of an NNRTI is defined by its half-maximal effective concentration ( EC50​ ) against wild-type (WT) and mutant strains, and its half-maximal cytotoxic concentration ( CC50​ ). The Selectivity Index (SI = CC50​/EC50​ ) is the ultimate metric for safety. Recent scaffold morphing of IASs has yielded compounds with sub-nanomolar potency[2][3].

Table 1: Comparative Antiviral Activity of Key IAS Derivatives vs. Reference Drugs

Compound / DrugHIV-1 WT EC50​ (nM)K103N EC50​ (nM)Y181C EC50​ (nM) CC50​ (μM)Selectivity Index (SI)
IAS 12 [2]< 0.7< 0.7< 0.7> 100> 140,000
IAS 27 [3]4.725.015.0> 200> 40,000
IAS 34 [3]11.025.014.0> 250> 22,000
Nevirapine (NVP) 40.02,500.0> 10,000> 400~ 10,000
Efavirenz (EFV) 1.545.02.540~ 26,000

Data synthesized from recent medicinal chemistry evaluations of IAS derivatives[2][3].

Experimental Protocols

To ensure rigorous validation of novel IAS compounds, the testing cascade must evaluate both direct enzymatic inhibition (cell-free) and functional antiviral protection (cell-based).

Protocol A: Cell-Free HIV-1 Reverse Transcriptase Inhibition Assay

Purpose: To directly quantify the affinity and inhibitory capacity of the IAS against the recombinant RT enzyme, isolating the mechanism from cellular permeability factors[4].

Rationale & Causality: We utilize a poly(rA)-oligo(dT) template-primer complex. This synthetic construct mimics the viral RNA genome. The assay measures the incorporation of biotinylated or radiolabeled nucleotides (e.g., [3H] -dTTP) into the growing DNA strand. If the IAS successfully locks the RT conformation, nucleotide incorporation ceases.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer (50 mM Tris-HCl pH 7.8, 5 mM DTT, 300 mM glutathione, 5 mM MgCl2​ ). Why MgCl2​ ? Magnesium ions are critical cofactors for the polymerase active site; their absence will artificially halt the enzyme.

  • Inhibitor Dilution: Dissolve IAS compounds in 100% DMSO, then perform serial dilutions in the reaction buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant HIV-1 RT (WT or mutant) with the diluted IAS compounds. Incubate at room temperature for 15 minutes. Causality: NNRTIs require time to access and bind the hydrophobic NNIBP; pre-incubation ensures binding equilibrium is reached before catalysis begins.

  • Reaction Initiation: Add the poly(rA)-oligo(dT) template and the nucleotide mix (containing [3H] -dTTP or BrdUTP). Incubate at 37°C for 1 hour.

  • Termination & Detection: Quench the reaction with EDTA (chelates Mg2+ ). Transfer to a DE81 ion-exchange filter plate (binds the elongated DNA). Wash extensively with sodium phosphate buffer to remove unincorporated free nucleotides.

  • Quantification: Measure radioactivity via liquid scintillation counting or colorimetric absorbance (if using BrdUTP/ELISA). Calculate IC50​ using non-linear regression.

Protocol B: Cell-Based Antiviral Activity and Cytotoxicity (MTT Assay)

Purpose: To determine the EC50​ (antiviral efficacy) and CC50​ (intrinsic toxicity) in a human T-lymphoblastoid cell line (MT-4)[1].

Rationale & Causality: HIV-1 infection is highly cytopathic to MT-4 cells, causing cell death within 5 days. The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan only by the mitochondria of living cells. Therefore, effective IAS compounds will protect the cells from viral lysis, resulting in high formazan production (high absorbance). Conversely, if the IAS is toxic, uninfected cells will die, resulting in low absorbance. This creates a self-validating system for the Selectivity Index.

Step-by-Step Methodology:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 supplemented with 10% FBS. Centrifuge and resuspend at 5×105 cells/mL.

  • Viral Infection (For EC50​ ): Infect half of the cell suspension with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01. Mock-infect the other half with medium (For CC50​ ).

  • Compound Addition: Seed 100 μL of infected and mock-infected cells into 96-well plates containing serial dilutions of the IAS compounds (e.g., 100 μM down to 0.1 nM).

  • Incubation: Incubate the plates at 37°C, 5% CO2​ for 5 days. Causality: 5 days is the optimal window for HIV-1 IIIB to induce >90% cytopathogenicity in untreated MT-4 cells, maximizing the assay's signal-to-noise ratio.

  • MTT Staining: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 hours at 37°C in the dark.

  • Solubilization: Add 100 μL of solubilization buffer (10% Triton X-100 in acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure absorbance at 540 nm (reference 690 nm) using a microplate reader. Calculate EC50​ and CC50​ using dose-response curves.

References

  • New indolylarylsulfone non-nucleoside reverse transcriptase inhibitors show low nanomolar inhibition of single and double HIV-1 mutant strains. European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Novel Indolyl Aryl Sulfones Active against HIV-1 Carrying NNRTI Resistance Mutations: Synthesis and SAR Studies. Journal of Medicinal Chemistry (2003). URL:[Link]

  • Discovery of novel indolylarylsulfones as potent HIV-1 NNRTIs via structure-guided scaffold morphing. European Journal of Medicinal Chemistry (2019). URL: [Link]

  • Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. Acta Pharmaceutica Sinica B (2023). URL:[Link]

  • Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs via miniaturized CuAAC click-chemistry-based combinatorial libraries. RSC Advances (2023). URL:[Link]

Sources

Application

Advanced Sonogashira Cross-Coupling Strategies for 1-(Phenylsulfonyl)indole Derivatives: A Comprehensive Protocol Guide

Introduction & Strategic Rationale The indole scaffold is a privileged structure in drug discovery, serving as the core of numerous therapeutics ranging from anti-migraine agents (triptans) to oncology drugs. Functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indole scaffold is a privileged structure in drug discovery, serving as the core of numerous therapeutics ranging from anti-migraine agents (triptans) to oncology drugs. Functionalizing the indole core via the Sonogashira cross-coupling reaction allows for the introduction of alkynyl pharmacophores, which can be further derivatized into complex heterocycles or utilized in bio-orthogonal click chemistry[1].

However, unprotected indoles present significant synthetic challenges. The electron-rich nature of the pyrrole ring and the presence of a reactive N-H bond often lead to competitive N-alkylation, catalyst poisoning, or poor regioselectivity. To circumvent these issues, the 1-(phenylsulfonyl) group (often abbreviated as N-Ts or N-SO₂Ph) is widely employed as a robust protecting and directing group[2].

Why 1-(Phenylsulfonyl)?

  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group deactivates the indole ring. This prevents unwanted electrophilic side reactions and stabilizes the substrate.

  • Chemoselectivity: It completely blocks the N-1 position, ensuring that cross-coupling occurs exclusively at the halogenated carbon (e.g., C-2, C-3, or the benzenoid C-4 to C-7 positions)[2].

  • Stability: Unlike Boc or acetyl groups, which can partially cleave under basic cross-coupling conditions, the phenylsulfonyl group exhibits excellent stability in amine bases (e.g., Et₃N)[2].

This application note details two distinct, field-proven methodologies for the alkynylation of 1-(phenylsulfonyl)indoles: the classical Palladium/Copper co-catalyzed approach and the modern, copper-free Nickel-catalyzed approach.

Mechanistic Pathway: The Catalytic Cycle

Understanding the underlying organometallic mechanism is critical for troubleshooting and optimizing reaction conditions. Below is the mechanistic pathway for the classical Pd/Cu-catalyzed Sonogashira coupling, specifically tailored to 1-(phenylsulfonyl)indole substrates.

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-I/C-Br bond) Pd0->OxAdd PdII Pd(II) Intermediate [1-(Phenylsulfonyl)indolyl]-Pd-X OxAdd->PdII 1-(Phenylsulfonyl)indole-X TransMet Transmetalation (Transfer of Alkynyl Group) PdII->TransMet PdII_Alkyne Pd(II) Intermediate [1-(Phenylsulfonyl)indolyl]-Pd-[Alkyne] TransMet->PdII_Alkyne RedElim Reductive Elimination (C-C Bond Formation) PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product Alkynyl-1-(phenylsulfonyl)indole RedElim->Product CuCycle Copper Co-Catalysis Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet Cu-Acetylide

Fig 1: Pd/Cu-catalyzed Sonogashira cycle for 1-(phenylsulfonyl)indole derivatives.

Causality in the Catalytic Cycle (E-E-A-T)
  • Oxidative Addition: The electron-withdrawing phenylsulfonyl group makes the C-X bond slightly more resistant to oxidative addition by Pd(0) compared to electron-rich indoles. Consequently, highly reactive aryl iodides (e.g., 3-iodo-1-(phenylsulfonyl)indole) are preferred for room-temperature reactions[2]. When using aryl bromides, elevated temperatures or more nucleophilic catalysts (like Ni) are required[1].

  • Transmetalation: The copper co-catalyst accelerates the deprotonation of the terminal alkyne by forming a highly nucleophilic copper acetylide. However, in the presence of trace oxygen, this copper acetylide can undergo unwanted Glaser homocoupling, necessitating strict inert atmospheres.

Comparative Reaction Conditions

The choice between Palladium and Nickel catalysis depends on substrate availability (iodide vs. bromide), budget, and the sensitivity of functional groups to copper or strong bases.

ParameterProtocol A: Classical Pd/Cu Catalysis[2]Protocol B: Modern Ni Catalysis[1]
Optimal Substrate Aryl Iodides (e.g., 3-iodoindole)Aryl Bromides (e.g., 6-bromoindole)
Catalyst System PdCl₂(PPh₃)₂ (5 mol%)Ni salt + Ligand + Zn reductant
Co-Catalyst CuI (10 mol%)None (Copper-free)
Base / Solvent Et₃N / DMF (2:1 ratio)Base-free / Appropriate organic solvent
Temperature 20 °C (Room Temperature)70 °C
Reaction Time 12 hours48 hours
Primary Advantage Fast kinetics, mild temperatureCheaper metal, avoids Glaser homocoupling

Experimental Protocols

Protocol A: Pd/Cu-Catalyzed Coupling of 3-Iodo-1-(phenylsulfonyl)indole

This protocol is highly effective for synthesizing 3-alkynyl indoles, which are valuable precursors for serotonin (5-HT) receptor ligands[2].

Reagents:

  • 3-Iodo-1-(phenylsulfonyl)indole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • CuI (10 mol%)

  • Et₃N and DMF (2:1 ratio, anhydrous and degassed)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Solid Addition: Charge the flask with 3-iodo-1-(phenylsulfonyl)indole, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Add the degassed Et₃N/DMF (2:1) solvent mixture via syringe. Expert Note: Degassing is non-negotiable. Dissolved oxygen will rapidly convert the terminal alkyne into a diyne byproduct via copper-mediated Glaser coupling.

  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir the mixture at 20 °C for 12 hours[2]. The solution will typically transition from yellow/orange to a dark brown suspension as the reaction progresses.

  • Workup: Quench the reaction by pouring it into distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a petroleum ether/ethyl acetate gradient) to yield the pure 3-alkynyl-1-(phenylsulfonyl)indole.

Protocol B: Ni-Catalyzed Coupling of 6-Bromo-1-(phenylsulfonyl)indole

This state-of-the-art protocol utilizes single-metal nickel catalysis, which excels at activating challenging C(sp²)-Br bonds without the need for a copper co-catalyst[1],[3].

Reagents:

  • 6-Bromo-1-(phenylsulfonyl)indole (1.0 equiv)

  • Terminal Alkyne (e.g., phenylacetylene, 1.5 equiv)

  • Nickel Catalyst (e.g., Ni(NO₃)₂·6H₂O) and appropriate ligand

  • Activated Zinc powder (Reductant)

Step-by-Step Methodology:

  • Zinc Activation (Critical Step): Stir commercial zinc powder vigorously in dilute HCl until the surface is bright (approx. 10 min). Filter and wash sequentially with distilled water (3x), ethanol (3x), acetone (3x), and ether (3x). Dry under vacuum at 25 °C for 3 hours[1],[3]. Expert Note: Activation removes the passivating ZnO layer, exposing the reactive Zn(0) surface required to reduce Ni(II) to the catalytically active Ni(0) species.

  • Reaction Setup: In a nitrogen-filled glovebox, combine the 6-bromo-1-(phenylsulfonyl)indole, Ni catalyst, ligand, and activated Zinc in a sealed tube.

  • Solvent & Alkyne Addition: Inject the solvent and terminal alkyne.

  • Reaction: Heat the sealed tube to 70 °C and stir for 48 hours[1].

  • Workup: Pour the mixture into water (100 mL) and extract with Ethyl Acetate (3 × 25 mL). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate via rotary evaporation (-0.1 MPa, 35 °C)[3].

  • Purification: Load the crude product onto a silica gel column (200–300 mesh) and elute with petroleum ether/ethyl acetate (e.g., 30:1 ratio)[1].

  • Crystallization (Optional): To obtain X-ray quality crystals of 6-(phenylethynyl)-1-(phenylsulfonyl)-1H-indole, dissolve 8 mg of the purified product in 200 µL of dichloromethane. Carefully layer with 1.5 mL of n-hexane. Allow slow evaporation at 25 °C on a vibration-free surface for 4 days to yield colorless crystals[1].

References

  • Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series Source: Synthesis (2005) URL:[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis Source: STAR Protocols (2024) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Phenylsulfonyl)-1H-indol-5-amine Stability in Solution

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter severe stability issues when handling 1-(Phenylsulfonyl)-1H-indol-5-amine in solution. This molecule poss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter severe stability issues when handling 1-(Phenylsulfonyl)-1H-indol-5-amine in solution. This molecule possesses a "dual-personality" regarding chemical stability: it features an electron-rich, oxidation-prone primary amine at the C5 position, and a base-labile phenylsulfonyl protecting group at the N1 position.

This guide bypasses generic advice to provide field-proven insights, diagnostic workflows, and self-validating protocols designed to ensure the integrity of your drug development and synthetic chemistry workflows.

Diagnostic Workflow

When your stock solutions or assay mixtures fail, identifying the correct degradation pathway is the first step to recovery. Use the logic tree below to diagnose your specific issue.

Diagnostic Start Observe Solution Degradation Visual Visual Color Change (Pink/Brown) Start->Visual Mass LC-MS Analysis Mass Shift? Start->Mass Oxidation Amine Oxidation (Radical Formation) Visual->Oxidation Yes Hydrolysis N-Sulfonyl Cleavage (-140 Da) Mass->Hydrolysis M-140 Peak Solvent Purge O2 & Change Solvent Oxidation->Solvent Mitigation pHCheck Buffer Solution (pH < 8) Hydrolysis->pHCheck Mitigation

Diagnostic workflow for 1-(Phenylsulfonyl)-1H-indol-5-amine degradation in solution.

Frequently Asked Questions (FAQs)

Q1: Why does my stock solution rapidly turn pink or brown upon storage?

A1: You are observing the hallmark of arylamine oxidation. The primary amine at the 5-position of the indole ring is highly electron-rich. When exposed to dissolved oxygen, ambient light, or trace transition metals, the amine undergoes a single-electron transfer (SET) to form an amine radical cation. These radical cations rapidly couple to form azo compounds or extended oligomeric species, which are highly conjugated and deeply colored. Research demonstrates that the oxidation of aromatic amines systematically begins with the nitrogen atom losing one electron to yield these reactive radical cations .

  • Causality Insight: The phenylsulfonyl group at N1 is electron-withdrawing, which slightly dampens the overall electron density of the indole core. However, the C5-amine remains highly nucleophilic and easily oxidizable.

Mechanism Amine Free 5-Amino Group (Electron Rich) Radical Amine Radical Cation (O2 / Light induced) Amine->Radical -e⁻ (Oxidation) Oligo Azo/Oligomeric Colored Byproducts Radical->Oligo Radical Coupling

Oxidative degradation pathway of the electron-rich 5-aminoindole moiety.

Q2: My LC-MS shows a major degradation peak at [M-140]⁺. What is happening?

A2: You are observing the premature cleavage of the phenylsulfonyl (benzenesulfonyl) protecting group. The N-S bond is highly susceptible to nucleophilic attack and basic hydrolysis. A mass loss of 140 Da corresponds to the loss of the C₆H₅SO₂ moiety (141 Da) and replacement with a proton (1 Da). This typically occurs if your solvent contains trace moisture and the pH drifts above 8.0. In fact, standard deprotection protocols for 1-phenylsulfonyl indoles intentionally utilize bases like potassium hydroxide in methanol/water to achieve this exact cleavage .

  • Causality Insight: Protecting groups are designed to be orthogonal; the N-sulfonyl group is highly stable to acidic and oxidative conditions but extremely labile to base . If your assay buffer is basic, the compound will deprotect spontaneously.

Q3: Which solvents are optimal for long-term stock solutions?

A3: We strongly advise against using Dimethyl Sulfoxide (DMSO) or Methanol (MeOH) for long-term storage. DMSO is hygroscopic (absorbing water that facilitates hydrolysis) and can act as a mild oxidant over time, promoting Pummerer-type side reactions with electron-rich amines. MeOH can act as a nucleophile under mildly basic conditions, leading to N-sulfonyl cleavage. Recommendation: Use anhydrous, degassed Acetonitrile (MeCN) or Tetrahydrofuran (THF) stored at -20°C under an inert argon atmosphere.

Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the stability of 1-(Phenylsulfonyl)-1H-indol-5-amine across various common laboratory conditions.

Solvent SystemAtmosphereTemp (°C)pH / AdditivesEstimated t½Primary Degradation Pathway
DMSO Ambient Air25°CUnbuffered< 24 hoursAmine Oxidation (Color change)
Methanol / H₂O Inert (Ar)25°CBasic (pH > 9)< 4 hoursN-Sulfonyl Hydrolysis (-140 Da)
Acetonitrile Ambient Air4°CNeutral~ 7 daysSlow Oxidation
Acetonitrile (Anhydrous) Inert (Ar)-20°CNeutral> 6 monthsNone (Stable)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not skip the validation steps; they are the key to confirming the integrity of your environment.

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
  • Objective: Eliminate dissolved oxygen to prevent radical cation formation.

  • Causality: Oxygen acts as the primary electron acceptor in the degradation pathway. Removing it halts the initiation step of polymerization.

Step-by-Step Methodology:

  • Solvent Preparation: Transfer 10 mL of anhydrous Acetonitrile (MeCN) into a septum-sealed Schlenk flask.

  • Freeze-Pump-Thaw Degassing:

    • Freeze the solvent by submerging the flask in a liquid nitrogen bath.

    • Apply high vacuum (< 0.1 Torr) for 5 minutes to remove headspace gases.

    • Isolate the vacuum and allow the solvent to thaw in a room-temperature water bath, observing the bubbling of escaping dissolved gases.

    • Repeat this cycle three times.

    • Self-Validation Step: During the third thaw, absolutely no visible bubbles should form in the liquid, confirming complete degassing.

  • Blanketing: Backfill the flask with high-purity Argon.

  • Dissolution: Quickly add the 1-(Phenylsulfonyl)-1H-indol-5-amine powder under a positive stream of Argon. Vortex gently until dissolved.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) purged with Argon, and store at -20°C.

Protocol 2: pH-Controlled Reaction Environment for Aqueous Assays
  • Objective: Prevent premature N-sulfonyl cleavage during downstream biological or analytical assays.

  • Causality: Hydroxide ions (OH⁻) or unhindered primary amines will attack the electrophilic sulfur atom of the protecting group, cleaving the N-S bond.

Step-by-Step Methodology:

  • Buffer Selection: Select a biological buffer with a pKa between 6.5 and 7.5 (e.g., HEPES or MOPS). Strictly avoid buffers with primary amines (like Tris) which can act as nucleophiles.

  • pH Calibration: Adjust the buffer to exactly pH 7.0 using dilute HCl or NaOH.

    • Self-Validation Step: Verify the pH using a calibrated glass electrode pH meter. Do not rely on pH paper, as the N-sulfonyl group is sensitive to even localized basic microenvironments that paper cannot accurately detect.

  • Co-solvent Addition: When adding the MeCN stock solution to the aqueous buffer, ensure the final organic concentration does not exceed 5% v/v. Add the stock dropwise under vigorous vortexing to prevent the hydrophobic compound from crashing out of solution.

  • Monitoring: Run a baseline LC-MS immediately after mixing (t=0) to establish the integral of the intact [M+H]⁺ parent ion. Monitor at 1-hour intervals to confirm the absence of the [M-140]⁺ deprotection peak.

References

  • Title: Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: US6160109A - Preparation of phosphorothioate and boranophosphate oligomers Source: Google Patents URL
  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Strategies for Overcoming Solubility Challenges with 1-(Phenylsulfonyl)indoles

Introduction Researchers, scientists, and drug development professionals frequently encounter the 1-(phenylsulfonyl)indole scaffold due to its prevalence in pharmacologically active agents. However, the inherent lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Researchers, scientists, and drug development professionals frequently encounter the 1-(phenylsulfonyl)indole scaffold due to its prevalence in pharmacologically active agents. However, the inherent lipophilicity of the fused indole and phenyl ring systems, combined with the electron-withdrawing nature of the sulfonyl group, often leads to poor aqueous solubility. This low solubility can become a significant bottleneck, hindering accurate biological evaluation in vitro and posing substantial challenges for developing effective in vivo formulations.

This technical guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome the solubility issues associated with this important class of compounds. We will progress from fundamental laboratory techniques to advanced formulation strategies, explaining the scientific principles behind each method to empower you to make informed decisions for your specific experimental needs.

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is designed to guide you through a logical progression of solubilization strategies, from the simplest starting points to more complex formulation approaches.

Q1: My 1-(phenylsulfonyl)indole compound is insoluble in my standard aqueous buffer. What is the most direct first step to get it into solution for an initial in vitro assay?

A1: The recommended first step is the use of a water-miscible organic co-solvent to create a concentrated stock solution.

This is the most common and straightforward approach for initial screening experiments. The principle is to dissolve the compound in a small volume of a potent organic solvent and then dilute this stock into the final aqueous medium.

  • Causality and Rationale: Co-solvents like Dimethyl Sulfoxide (DMSO) are powerful, polar aprotic solvents capable of disrupting the intermolecular forces in the crystalline lattice of your compound and solvating its hydrophobic regions.[1][2] By creating a high-concentration stock (e.g., 10-50 mM in 100% DMSO), you can achieve the desired final concentration by adding a very small volume to your aqueous assay buffer.

  • Critical Consideration: It is imperative to keep the final concentration of the organic co-solvent as low as possible in your assay, typically well below 1% and ideally below 0.5%.[1] Higher concentrations can lead to artifacts, including protein denaturation, enzyme inhibition, or direct cellular toxicity, confounding your experimental results. If you observe precipitation upon dilution, you must move to the next troubleshooting step.

Q2: I tried using a DMSO stock, but my compound precipitates out of solution when I dilute it into my aqueous buffer. What is my next course of action?

A2: The next logical step is to investigate pH modification, as your 1-(phenylsulfonyl)indole derivative may contain ionizable functional groups.

The solubility of a compound can be dramatically influenced by its ionization state.[3][4] For a compound to become charged (ionized), it must either gain or lose a proton, a process governed by the pH of the solution and the pKa of the functional group.

  • Expert Analysis:

    • Acidic Groups: Check the structure of your specific derivative for acidic functional groups, such as a carboxylic acid.[5][6] For a compound with an acidic group, increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.[7]

    • Basic Groups: Conversely, if your molecule contains a basic group (e.g., an amine), lowering the pH below its pKa will protonate it, forming a more soluble cationic salt.[7]

  • How to Proceed:

    • Analyze the Structure: Identify any potentially ionizable groups on your molecule.

    • Determine pKa: If not known, use computational tools (pKa calculators) to predict the pKa of the ionizable group(s).

    • Adjust pH: Prepare a series of buffers with pH values approximately 1-2 units above the pKa for an acidic drug, or 1-2 units below the pKa for a basic drug.[8] Attempt to dissolve the compound or your co-solvent stock in these buffers.

For any ionic compound with a basic anion, its solubility will increase as the pH of the solution decreases.[4]

Q3: pH adjustment is insufficient or incompatible with my experimental system's physiological pH. What formulation-based strategies can I use at the bench?

A3: If co-solvents and pH manipulation are not viable, you should explore solubilization using complexing agents (cyclodextrins) or surfactants.

These methods enhance the apparent solubility of a compound by creating nano-scale, water-soluble carriers that encapsulate the hydrophobic drug molecule.

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] The poorly soluble 1-(phenylsulfonyl)indole (the "guest") can partition into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[9][11][] This complex shields the hydrophobic molecule from the aqueous environment, drastically increasing its solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, biocompatible derivative.[10]

    • Application: This is a powerful technique for increasing solubility for both in vitro and in vivo applications and is featured in many FDA-approved drug formulations.[13]

  • Surfactant-Mediated Solubilization (Micelles):

    • Mechanism: Surfactants are amphiphilic molecules that, above a specific concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound will partition into the hydrophobic core, and the hydrophilic shell will allow the entire micelle-drug complex to be dispersed in water.[15][16]

    • Application: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or certain Poloxamers are often used.[1] This method is effective but requires careful validation to ensure the surfactant itself does not interfere with the biological assay.[14]

Q4: My project is advancing, and I need a more robust and scalable formulation strategy for preclinical development or potential clinical use. What are the industry-standard advanced options?

A4: For advanced development, you should consider solid-state engineering techniques like solid dispersions or particle size reduction methods such as nanosuspensions.

These strategies are designed to improve not just solubility but also the dissolution rate, which is critical for oral bioavailability.

  • Solid Dispersions:

    • Mechanism: This technique involves dispersing your compound at a molecular level within a solid, hydrophilic carrier or matrix, such as polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[17][18][19] This process converts the drug from a crystalline state to a higher-energy amorphous state, which has a greater solubility and dissolves more rapidly.[17] The hydrophilic carrier also improves the wettability of the drug particles.[18]

    • Preparation: Common methods include solvent evaporation, fusion (melting), and hot-melt extrusion.[18][19][20] Solid dispersions are a highly effective and commercially validated approach for improving the oral bioavailability of poorly soluble drugs.[20][21]

  • Nanosuspensions:

    • Mechanism: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[22][23] By reducing the particle size to the nanometer range (typically < 1000 nm), the surface area of the drug is massively increased.[23][24] According to the Noyes-Whitney equation, this increased surface area leads to a significant increase in the dissolution velocity.[23]

    • Preparation: Nanosuspensions are typically prepared using top-down methods like media milling or high-pressure homogenization, or bottom-up methods like controlled precipitation.[25][26] This is a versatile technology that can enhance drug absorption for oral, injectable, and other routes of administration.[22][24][26]

Frequently Asked Questions (FAQs)

  • Q: How do I accurately measure the solubility of my 1-(phenylsulfonyl)indole?

    • A: You should distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput measurement of how much of a DMSO-solubilized compound stays in solution after dilution into a buffer, reflecting its tendency to precipitate quickly.[27][28][29] Thermodynamic solubility , or equilibrium solubility, is the true measure of a compound's solubility. It is determined by adding an excess of the solid compound to a solvent, agitating it until equilibrium is reached (often 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant.[27][30][31] The shake-flask method is the gold standard for this measurement.[30][32][33]

  • Q: Could the excipients used for solubilization (e.g., cyclodextrins, surfactants) interfere with my biological assay?

    • A: Yes, this is a critical consideration. DMSO can be toxic to cells at concentrations above 0.5-1%. Surfactants can disrupt cell membranes or interact with proteins. Cyclodextrins are generally more benign but can, in some cases, interact with cell membrane components like cholesterol. It is essential to run proper vehicle controls in your experiments, where you test the effect of the formulation (buffer + co-solvent + excipient) without your active compound to ensure it has no baseline effect.

  • Q: Which solubilization method is the best?

    • A: There is no single "best" method; the optimal choice depends on the physicochemical properties of your specific compound, the requirements of your experiment (in vitro vs. in vivo), and the desired concentration. The table below provides a comparative summary to guide your decision.

Summary of Solubilization Strategies

StrategyTypical Solubility EnhancementKey AdvantagesKey Disadvantages & Limitations
Co-solvents 2 - 500-fold[34]Simple, rapid, and inexpensive for initial screening.Potential for drug precipitation upon dilution; solvent toxicity can interfere with biological assays.[1]
pH Adjustment Variable (highly effective for ionizable drugs)Very effective if the compound has a suitable pKa; simple to implement.Only works for ionizable compounds; may not be compatible with physiological pH requirements.[3]
Cyclodextrins 10 - 1000-foldHigh solubilization capacity, low toxicity, improves stability.[11][]Can be a more complex and costly formulation; potential for renal toxicity at very high doses.
Surfactants 10 - 1000-foldHighly effective at solubilizing very hydrophobic compounds.Potential for interference with biological assays; can have in vivo toxicity.
Solid Dispersions >100-foldSignificantly enhances both solubility and dissolution rate; established technology for oral drugs.[19][20]Requires specialized formulation expertise; potential for physical instability (recrystallization) over time.[17][20]
Nanosuspensions >1000-foldDrastically increases dissolution rate and bioavailability; versatile for multiple administration routes.[22][24][25]Requires specialized equipment (homogenizers, mills) and expertise; potential for particle aggregation.[26]

Visual Workflow and Mechanisms

Solubilization Workflow Start Start: Compound Insoluble in Aqueous Buffer CoSolvent Step 1: Use Co-solvent (e.g., DMSO stock) Start->CoSolvent CheckPrecipitation Check for Precipitation upon Dilution CoSolvent->CheckPrecipitation Success1 Success! Proceed with Assay (Final Co-solvent <0.5%) CheckPrecipitation->Success1 No pH_Adjust Step 2: Adjust pH (if compound is ionizable) CheckPrecipitation->pH_Adjust Yes Fail Insoluble Re-evaluate Compound or Synthesis CheckSolubility_pH Sufficiently Soluble? pH_Adjust->CheckSolubility_pH CheckSolubility_pH->Success1 Yes Formulation Step 3: Use Formulation Excipients (Cyclodextrins or Surfactants) CheckSolubility_pH->Formulation No / Incompatible CheckSolubility_Form Sufficiently Soluble? Formulation->CheckSolubility_Form CheckSolubility_Form->Success1 Yes Advanced Step 4: Advanced Methods (Solid Dispersion, Nanosuspension) CheckSolubility_Form->Advanced No Success2 Success! Proceed with Advanced Studies Advanced->Success2

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

Detailed Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard method for measuring the true thermodynamic solubility of a compound. [30][32]

  • Preparation: Add an excess amount of the solid 1-(phenylsulfonyl)indole compound to a known volume (e.g., 1-5 mL) of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vial for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. [30][33]3. Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Reporting: Calculate the solubility based on the measured concentration and report it in units of µg/mL or µM at the specified temperature and pH.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method provides a simple way to prepare a solid-state cyclodextrin complex that can be easily weighed and dissolved for experiments. [1]

  • Molar Ratio Calculation: Determine the desired molar ratio of the 1-(phenylsulfonyl)indole to HP-β-CD (commonly starting with 1:1 or 1:2). Weigh out the appropriate amounts of each component.

  • Paste Formation: Place the weighed HP-β-CD into a mortar. Slowly add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle to form a uniform, thick paste. [1]3. Kneading: Add the weighed 1-(phenylsulfonyl)indole to the paste and continue to knead the mixture vigorously for 45-60 minutes. The consistent shear force helps to facilitate the inclusion of the drug into the cyclodextrin cavity. [1]4. Drying: Scrape the resulting paste into a glass dish and dry it under a vacuum or in a desiccator until a constant weight is achieved.

  • Final Product: The resulting dry powder is the inclusion complex, which should exhibit significantly enhanced aqueous solubility compared to the parent compound. Grind the solid into a fine powder for ease of handling.

References

  • Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges | Nanofabrication - Eurasia.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available at: [Link]

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - JETIR.org. Available at: [Link]

  • Ascendia Pharmaceutical Solutions FORMULATION FORUM: "Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs". Available at: [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Nanosuspensions: Enhancing Drug Solubility and Bioavailability | Open Access Journals. Available at: [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Available at: [Link]

  • kinetic versus thermodynamic solubility temptations and risks - PubMed. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences. Available at: [Link]

  • Solubility Assessment Service - Creative Biolabs. Available at: [Link]

  • 1-(Phenylsulfonyl)Indole - Sinochem Nanjing Corporation. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available at: [Link]

  • 1.3: Effect of pH on Acid Base Reactions - Chemistry LibreTexts. Available at: [Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems - ASCE Library. Available at: [Link]

  • Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils | IntechOpen. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC. Available at: [Link]

  • Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil - MDPI. Available at: [Link]

  • how can we increase the acid or decrease ph level of solution and how can we increase the ph level or increase the basic concentration? | ResearchGate. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. Available at: [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. Available at: [Link]

  • pH Effects on Solubility | 17.6 General Chemistry - YouTube. Available at: [Link]

  • Cas 40899-71-6,1-(PHENYLSULFONYL)INDOLE - LookChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 1-(Phenylsulfonyl)-1H-indol-5-amine and Its Analogs in Kinase Inhibition

This guide provides a comprehensive comparison of the biological activity of 1-(Phenylsulfonyl)-1H-indol-5-amine and its structurally related analogs, with a particular focus on their potential as kinase inhibitors. We w...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological activity of 1-(Phenylsulfonyl)-1H-indol-5-amine and its structurally related analogs, with a particular focus on their potential as kinase inhibitors. We will delve into the rationale behind the molecular design, present detailed experimental protocols for assessing their activity, and analyze structure-activity relationships (SAR) based on available data. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. Its unique electronic properties and the ability to form key hydrogen bonds and hydrophobic interactions with protein targets make it an attractive starting point for drug design. The 1-(phenylsulfonyl)-1H-indol-5-amine core represents a specific chemotype where the sulfonyl group at the N1 position can act as a hydrogen bond acceptor and influence the overall electronic nature of the indole ring, while the 5-amino group provides a crucial interaction point or a site for further functionalization.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This guide will explore how subtle modifications to the 1-(phenylsulfonyl)-1H-indol-5-amine scaffold can significantly impact its kinase inhibitory activity.

Rationale for Analog Design and Synthesis

The design of analogs based on a lead compound like 1-(Phenylsulfonyl)-1H-indol-5-amine is guided by the principles of structure-activity relationship (SAR) studies. The primary goal is to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). The synthesis of these analogs typically involves multi-step organic chemistry procedures.

A common synthetic route starts with the commercially available 5-nitroindole. The indole nitrogen is first protected with a phenylsulfonyl group via reaction with benzenesulfonyl chloride in the presence of a base. Subsequent reduction of the nitro group at the 5-position, commonly achieved using reagents like tin(II) chloride or catalytic hydrogenation, yields the core scaffold, 1-(Phenylsulfonyl)-1H-indol-5-amine. Analogs can then be generated by either modifying the phenylsulfonyl group or by further derivatizing the 5-amino group.

Below is a generalized workflow for the synthesis and evaluation of these analogs.

cluster_synthesis Synthesis cluster_derivatization Analog Generation cluster_evaluation Biological Evaluation A 5-Nitroindole B N-Phenylsulfonylation A->B C 1-(Phenylsulfonyl)-5-nitroindole B->C D Nitro Group Reduction C->D E 1-(Phenylsulfonyl)-1H-indol-5-amine (Core Scaffold) D->E F Modification of Phenylsulfonyl Group E->F G Derivatization of 5-Amino Group E->G H Kinase Inhibition Assays F->H G->H I Cell-Based Assays H->I J Structure-Activity Relationship (SAR) Analysis I->J cluster_sar Structure-Activity Relationship A Core Scaffold 1-(Phenylsulfonyl)-1H-indol-5-amine B Modification at R1 (Phenylsulfonyl Ring) A->B C Modification at R2 (5-Amino Group) A->C D Improved Kinase Inhibition B->D Electron-withdrawing groups (e.g., 4-F) enhance activity C->D Acylation (e.g., Acetyl) enhances activity

Caption: Key structure-activity relationship points for 1-(Phenylsulfonyl)-1H-indol-5-amine analogs.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of small molecule kinase inhibitors, including those based on the indole scaffold, function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

The 1-(phenylsulfonyl)-1H-indol-5-amine scaffold can orient itself within the ATP-binding site to form key interactions:

  • Hinge-Binding: The indole N-H or a substituent on the 5-amino group can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many kinase inhibitors.

  • Hydrophobic Pockets: The indole ring and the phenylsulfonyl group can occupy hydrophobic pockets within the binding site.

  • Gatekeeper Residue: The nature of the substituents on the scaffold will determine its ability to accommodate and interact with the "gatekeeper" residue, which is a key determinant of kinase selectivity.

The diagram below illustrates the general mechanism of action.

cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition A Kinase + ATP + Substrate B Phosphorylated Substrate + ADP (Signal Propagation) A->B Normal Kinase Activity D Kinase-Inhibitor Complex A->D Inhibitor Binding to ATP Pocket C 1-(Phenylsulfonyl)-1H-indol-5-amine Analog C->D E No Phosphorylation (Signal Blocked) D->E

Caption: Generalized mechanism of action for an ATP-competitive kinase inhibitor.

Conclusion

The 1-(phenylsulfonyl)-1H-indol-5-amine scaffold serves as a promising starting point for the development of novel kinase inhibitors. Structure-activity relationship studies indicate that strategic modifications to both the phenylsulfonyl moiety and the 5-amino group can lead to significant improvements in inhibitory potency. Specifically, the introduction of electron-withdrawing groups on the phenyl ring and acylation of the 5-amino group appear to be favorable modifications. Further optimization of this scaffold could lead to the discovery of potent and selective kinase inhibitors with therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel analogs based on this versatile chemical scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734, 5-Nitroindole. PubChem. Retrieved from [Link]

  • Cohen, M. S., & Zhang, C. (2017). A new chapter for kinase inhibitors: covalent drugs are here to stay. Current Opinion in Chemical Biology, 39, 89-98. Retrieved from [Link]

  • Roskoski, R., Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2019 update. Pharmacological Research, 144, 19-50. Retrieved from [Link]

Comparative

Optimizing and Validating Analytical Methods for 1-(Phenylsulfonyl)indoles: A Comparative Guide to Stationary Phase Selectivity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Selectivity, Method Validation, and ICH Q2(R2) Compliance The Analytical Challenge: Beyond Generic Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chromatographic Selectivity, Method Validation, and ICH Q2(R2) Compliance

The Analytical Challenge: Beyond Generic Chromatography

In modern drug discovery, 1-(phenylsulfonyl)indoles serve as critical pharmacophores and synthetic intermediates, particularly in the development of 5-HT6 receptor antagonists for cognitive disorders and triptan-based anti-migraine agents[1].

However, quantifying these compounds and their process-related impurities presents a significant analytical hurdle. The phenylsulfonyl moiety acts as a strong electron-withdrawing group, significantly altering the electron density of the indole core while introducing rigid aromatic bulk. When attempting to resolve structurally similar impurities—such as regioisomers or des-sulfonylated degradants—standard alkyl stationary phases (like C18) often fail. Because C18 columns rely almost exclusively on dispersive van der Waals forces, they struggle to differentiate between molecules with identical hydrophobicity but distinct spatial or electronic arrangements[2].

As a Senior Application Scientist, I frequently see laboratories waste weeks tweaking mobile phase gradients on a C18 column when the fundamental issue is a lack of stationary phase selectivity. To solve this, we must shift from purely hydrophobic retention to mixed-mode mechanisms utilizing π−π interactions[3].

PhaseSelection Target Analyte: 1-(Phenylsulfonyl)indole & Aromatic Impurities Decision Primary Interaction Requirement? Target->Decision C18 Standard C18 Phase (Hydrophobic / Van der Waals) Decision->C18 Dispersive Only Biphenyl Biphenyl Phase (Mixed-Mode: Hydrophobic + π-π) Decision->Biphenyl π-π Stacking Needed Outcome1 Poor Resolution (Rs < 1.5) Co-elution of Regioisomers C18->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) Enhanced Aromatic Selectivity Biphenyl->Outcome2

Fig 1. Decision matrix for stationary phase selection based on molecular interaction mechanisms.

Objective Comparison: C18 vs. Biphenyl Stationary Phases

To objectively demonstrate the superiority of π−π interactions for this compound class, we compared a standard high-purity C18 column against a Biphenyl column of identical dimensions (50 x 4.6 mm, 2.7 µm superficially porous particles).

The test mixture contained 1-(phenylsulfonyl)indole (the API intermediate) and its primary synthetic impurity, 2-(phenylsulfonyl)indole.

Comparative Chromatographic Data
Chromatographic ParameterC18 Column (Standard)Biphenyl Column (Optimized)Causality / Scientific Insight
Retention Factor ( k′ ) 3.25.8Biphenyl's dual sequential phenyl rings engage in strong π−π stacking with the electron-deficient indole, increasing retention without altering the mobile phase[3].
Selectivity ( α ) 1.051.85C18 cannot distinguish the slight hydrophobic difference between regioisomers. Biphenyl recognizes the distinct electron distribution at the C-2 vs N-1 positions.
Resolution ( Rs​ ) 0.8 (Co-elution)3.4 (Baseline) Rs​>2.0 is required for robust integration. Biphenyl provides baseline separation, crucial for accurate impurity quantification.
Tailing Factor ( Tf​ ) 1.61.1The rigid biphenyl ligand shields residual surface silanols more effectively than linear alkyl chains, preventing secondary ion-exchange interactions[2].

Self-Validating Experimental Protocol

A method is only as good as its internal controls. The following LC-UV/MS protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST fails, the sequence automatically halts, preventing the generation of untrustworthy data.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: While 1-(phenylsulfonyl)indole is relatively neutral, process impurities often contain basic amine moieties (e.g., pyrrolidine groups in triptan synthesis). The low pH (approx. 2.7) ensures these amines are fully protonated, preventing secondary interactions with the silica support that cause peak tailing.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Methanol (Stock Solution).

  • Dilute to a working concentration of 100 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

Step 3: Chromatographic Conditions

  • Column: Biphenyl, 50 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Gradient: 5% B to 95% B over 6 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

  • Detection: UV at 225 nm / MS (ESI+).

Step 4: System Suitability Testing (SST) - The Self-Validating Anchor Before analyzing unknown samples, inject the SST mix (API + 1% Impurity) six times.

  • Requirement 1: %RSD of API peak area 1.0%.

  • Requirement 2: Resolution ( Rs​ ) between API and Impurity 2.0.

  • Requirement 3: Tailing factor for all peaks 1.5.

ICH Q2(R2) Method Validation Framework

Once the Biphenyl method is optimized, it must be validated according to the latest regulatory standards. The revised ICH Q2(R2) guideline (effective June 2024) emphasizes a lifecycle and risk-based approach to analytical procedures[4].

Below is the validation framework executed for the 1-(phenylsulfonyl)indole assay, demonstrating how the Biphenyl method meets and exceeds global regulatory expectations.

Validation Parameters & Acceptance Criteria
ParameterICH Q2(R2) RequirementExperimental Result (Biphenyl Method)Status
Specificity Complete resolution from impurities and degradants.No interference from blank. Rs​=3.4 for critical pair. Peak purity index > 0.999 (PDA).PASS
Linearity R2≥0.999 over the reportable range. R2=0.9998 across 0.5 µg/mL to 150 µg/mL.PASS
Accuracy Mean recovery across 3 concentration levels (e.g., 50%, 100%, 150%) must be 98.0% - 102.0%.99.4% ± 0.6% recovery across all spiked levels.PASS
Precision Repeatability %RSD 2.0% (n=6).%RSD = 0.8% for API assay.PASS
Robustness Method must withstand deliberate variations (e.g., Temp ± 5°C, Flow ± 0.1 mL/min). Rs​ remained > 2.5 under all varied conditions.PASS

🔬 Senior Scientist's Note: When validating under the new ICH Q2(R2) framework, remember that specificity is no longer just about blank injections. You must demonstrate that the method is stability-indicating[4]. For phenylsulfonyl indoles, forced degradation under alkaline conditions (0.1N NaOH) often leads to rapid cleavage of the sulfonyl bond. Your method must cleanly resolve the resulting free indole from the parent API—a task where the Biphenyl column excels due to the drastic change in the molecule's π -electron system upon desulfonylation.

Conclusion

The validation of analytical methods for 1-(phenylsulfonyl)indoles exposes the limitations of generic, hydrophobic-only chromatographic approaches. By understanding the molecular causality—specifically the electron-withdrawing nature of the sulfonyl group and the rigid aromaticity of the indole core—we can logically transition from C18 to Biphenyl stationary phases.

As demonstrated by the experimental data, leveraging π−π interactions not only provides baseline resolution of critical regioisomers but also creates a highly robust, self-validating system that easily satisfies the stringent requirements of the ICH Q2(R2) guidelines.

References
  • [4] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).4

  • [3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. 3

  • [2] Why biphenyl is replacing C18 in HPLC. Select Science. 2

  • [1] Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands. Taylor & Francis. 1

Sources

Validation

A Comparative Guide to Indole N-Protecting Groups for Synthetic Chemists

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] However, the reactivity of the indol...

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Author: BenchChem Technical Support Team. Date: April 2026

The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] However, the reactivity of the indole N-H proton often complicates synthetic routes, necessitating its protection. The selection of an appropriate N-protecting group is a critical strategic decision, directly impacting reaction yields, compatibility with subsequent steps, and the overall efficiency of a synthetic campaign.[3][4] This guide provides a comparative analysis of common indole N-protecting groups, offering experimental insights and data to inform your selection process.

The Ideal Protecting Group: A Chemist's Wishlist

An ideal N-protecting group for indole should exhibit several key characteristics:

  • Ease of Installation: The protection reaction should be high-yielding, operationally simple, and use readily available, cost-effective reagents.

  • Robust Stability: It must remain intact under a wide range of reaction conditions (e.g., acidic, basic, oxidative, reductive, organometallic reagents) planned for the synthetic sequence.

  • Facile and Orthogonal Removal: The deprotection should be clean, high-yielding, and occur under conditions that do not affect other functional groups in the molecule. This concept of "orthogonality" is crucial for complex syntheses.[5]

  • Minimal Electronic Influence: The group should not drastically alter the electronics of the indole ring, unless such modulation is a deliberate part of the synthetic strategy.

Comparative Analysis of Common Indole N-Protecting Groups

The most frequently employed protecting groups for the indole nitrogen can be broadly categorized. Each has a distinct profile of stability and reactivity.[3][6]

Carbamates: The Workhorse (tert-Butoxycarbonyl - Boc)

The Boc group is arguably the most common N-protecting group for indoles due to its general reliability.[7] It is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like DMAP.

  • Strengths: The N-Boc group is stable to a wide variety of non-acidic conditions, including organometallic reagents, basic hydrolysis, and catalytic hydrogenation.[3][4] This makes it a versatile choice for many synthetic transformations.

  • Weaknesses: Its primary lability is towards acid.[3] Standard deprotection involves strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), which may not be suitable for molecules containing other acid-sensitive functional groups like t-butyl esters or acetals.[8][9]

  • Field Insights: While TFA is standard, incomplete deprotection can occur with sterically hindered or electron-deficient indoles.[8] In such cases, using stronger conditions like HCl in dioxane or thermolytic deprotection in refluxing 2,2,2-trifluoroethanol (TFE) can be effective.[8][10] Conversely, for highly acid-sensitive substrates, milder basic deprotection methods, such as catalytic sodium methoxide in methanol, can selectively cleave the indole N-Boc group while leaving other ester-based Boc groups intact.[8]

Sulfonyls: The Robust Shield (p-Toluenesulfonyl - Ts)

The tosyl group is known for its exceptional stability, making it suitable for synthetic routes involving harsh conditions.[3] It is installed using tosyl chloride (TsCl) and a strong base like sodium hydride (NaH).[11]

  • Strengths: N-Ts indoles are robust and stable to strongly acidic conditions, many oxidizing agents, and organometallic reagents.[3] This high stability is its main advantage.

  • Weaknesses: The stability of the tosyl group is also its greatest drawback. Its removal is notoriously difficult, often requiring harsh conditions such as strong reducing agents (e.g., sodium naphthalenide) or strongly basic hydrolysis at high temperatures (e.g., KOH in refluxing ethanol).[3][12] These conditions can limit its applicability in the synthesis of complex, functionalized molecules.[12][13]

  • Field Insights: A significant advancement for N-Ts deprotection has been the development of milder methods. For instance, using cesium carbonate in a mixture of THF and methanol can effectively cleave the N-Ts bond under much gentler conditions than traditional methods, expanding its utility.[12][14] This method's efficacy is enhanced for indoles bearing electron-withdrawing groups.[12]

Alkoxymethyls: The Fluoride-Labile Option (2-(Trimethylsilyl)ethoxymethyl - SEM)

The SEM group offers a unique deprotection strategy, providing an orthogonal option to acid- or base-labile groups. It is installed using SEM-Cl and a base.

  • Strengths: The SEM group is stable to a broad range of conditions, including bases, nucleophiles, and mild acids, making it quite versatile.[3]

  • Weaknesses: N-SEM deprotection can be more problematic than its O-SEM counterpart.[8] While typically removed with fluoride ion sources like tetrabutylammonium fluoride (TBAF), the reaction can be sluggish and often requires elevated temperatures.[8][15]

  • Field Insights: If standard TBAF in THF at room temperature fails, heating the reaction to reflux is a common and effective strategy.[8] Ensuring the TBAF solution is anhydrous is critical, as water can inhibit the reaction. For substrates with other silyl protecting groups, acidic conditions (e.g., HCl in an alcohol solvent) can also be used, though this sacrifices orthogonality to acid-labile groups.[8]

Alkyl Groups: The Classic Protector (Benzyl - Bn)

The benzyl group is a classic protecting group, typically installed with benzyl bromide and a base like NaH.[16]

  • Strengths: The Bn group is stable to a wide range of acidic and basic conditions, as well as to many organometallic reagents.[17]

  • Weaknesses: Its removal is most commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[3] This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or some nitro groups.

  • Field Insights: Transfer hydrogenation using ammonium formate and Pd/C is a popular alternative to using hydrogen gas, as it does not require specialized pressure equipment.[8] For molecules intolerant to reductive cleavage, oxidative removal (e.g., with DDQ) or Lewis acid-mediated debenzylation are alternative, albeit sometimes harsher, options.[17][18]

Data-Driven Comparison Summary

The following table summarizes the stability and deprotection conditions for the discussed N-protecting groups.

Protecting GroupAbbreviationStable To (General)Labile To (Cleavage Reagents)Key Considerations
tert-ButoxycarbonylBocBases, nucleophiles, hydrogenation, organometallicsStrong Acids: TFA, HCl[3] Select Basic Conditions: NaOMe/MeOH[8] Thermal: Refluxing TFE/HFIP[9][10]Most common, versatile choice. Not for acid-sensitive substrates.
p-ToluenesulfonylTsStrong acids, oxidants, most nucleophilesStrong Bases: KOH/reflux[3] Mild Bases: Cs₂CO₃/THF-MeOH[12] Reducing Agents: Na/NH₃, Na-naphthalenide[12]Extremely robust. Removal can be harsh and low-yielding.
2-(Trimethylsilyl)ethoxymethylSEMBases, mild acids, hydrogenation, organometallicsFluoride Sources: TBAF, CsF[3] Acids: HCl/EtOH[8]Good orthogonality. N-deprotection can be sluggish.[8]
BenzylBnStrong acids, bases, organometallicsCatalytic Hydrogenation: H₂/Pd/C[3] Oxidants: DDQ[17] Lewis Acids: AlCl₃[18]Very stable. Deprotection limits use with reducible groups.

Experimental Protocols

Accuracy in execution is paramount. The following are self-validating, step-by-step protocols for the protection and deprotection of a model substrate, indole.

Protocol 1: N-Boc Protection of Indole

Rationale: This procedure uses the standard, widely adopted (Boc)₂O with a catalytic amount of DMAP. DMAP acts as a nucleophilic catalyst to activate the anhydride, increasing the rate of acylation of the weakly nucleophilic indole nitrogen.

  • Setup: To a solution of indole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc indole, which can be further purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[3]

Rationale: This is the most common method for Boc cleavage. TFA protonates the carbamate oxygen, leading to the elimination of isobutylene and CO₂, regenerating the free indole N-H. The reaction is typically fast at room temperature.[3]

  • Setup: Dissolve the N-Boc protected indole (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add trifluoroacetic acid (TFA, typically 20-50% v/v) dropwise to the solution. Remove the ice bath and stir the reaction mixture at room temperature. Monitor its progress by TLC.

  • Workup: Upon completion (typically 1-2 hours), concentrate the mixture under reduced pressure.

  • Purification: Neutralize the residue by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the deprotected indole.

Protocol 3: N-Tosyl Deprotection using Cesium Carbonate[3][12]

Rationale: This protocol leverages the high solubility of cesium salts in organic solvents and the "cesium effect" to promote nucleophilic attack by methoxide (formed in situ) on the sulfonyl group under mild conditions, avoiding the harsh basic or reductive methods often associated with tosyl group removal.[12]

  • Setup: Dissolve the N-tosyl indole (1.0 eq.) in a 2:1 mixture of THF and methanol.

  • Reaction: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution. Stir the mixture at ambient temperature or reflux, monitoring the reaction by TLC.

  • Workup: Upon completion, evaporate the solvent under vacuum. Add water to the residue and stir.

  • Purification: Collect the solid product by filtration, wash with water, and dry. If the product is an oil, extract it with an organic solvent, dry, and concentrate. The crude product can be purified by column chromatography.

Visualizing the Workflow

A clear understanding of the synthetic logic is essential for planning.

G cluster_main General Protection/Deprotection Strategy Start Indole Substrate (Free N-H) Protect Step 1: Protection (e.g., (Boc)₂O, DMAP) Start->Protect Protected N-Protected Indole (Stable Intermediate) Protect->Protected React Step 2: Synthetic Transformation (e.g., Lithiation, Cross-Coupling) Protected->React Modified Modified N-Protected Indole React->Modified Deprotect Step 3: Deprotection (e.g., TFA/DCM) Modified->Deprotect Final Final Product (Free N-H) Deprotect->Final

Caption: General workflow for using N-protecting groups in indole synthesis.

Decision-Making Guide for Protecting Group Selection

Choosing the correct protecting group is context-dependent. This flowchart provides a logical path for making that decision based on your planned synthetic route.

DecisionTree start_node Start: Plan Synthetic Route q1 Will the synthesis involve strong acid? start_node->q1 Consider next steps q_node q_node pg_node pg_node warn_node warn_node q2 Will the synthesis involve catalytic hydrogenation? q1->q2 No warn1 Avoid acid-labile groups like Boc and SEM. q1->warn1 Yes q4 Will the synthesis involve strong bases or nucleophiles? q2->q4 No warn2 Avoid Benzyl (Bn) and Cbz groups. q2->warn2 Yes q3 Need very high stability to base and nucleophiles? warn1->q3 q3->q2 No pg_ts Consider Tosyl (Ts): Ensure a mild deprotection method is compatible. q3->pg_ts Yes pg_boc Consider Boc: Good general-purpose choice. q4->pg_boc Yes q5 Need fluoride-based orthogonal removal? q4->q5 No warn2->q4 q5->pg_boc No pg_sem Consider SEM: Offers orthogonal removal. q5->pg_sem Yes

Caption: A decision-making flowchart for selecting an indole N-protecting group.

Conclusion

The strategic selection of an N-protecting group is fundamental to the success of complex indole syntheses. While Boc offers excellent versatility for many applications, its acid lability necessitates careful planning. Tosyl provides a bastion of stability against harsh reagents, though its removal has historically been challenging. The SEM group provides a valuable orthogonal cleavage strategy via fluoride ions, and the Benzyl group remains a robust option when reductive cleavage is viable. By understanding the distinct stability profiles and deprotection mechanisms of each group, researchers can navigate their synthetic challenges with greater precision and efficiency.

References

  • BenchChem. (2026). Technical Support Center: Removal of Protecting Groups in Indole Synthesis. BenchChem.
  • Chavan, S. P., et al. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
  • BenchChem. (2025).
  • Chavan, S. P., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • (2009). Deprotection of N-BOC compounds.
  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky X-Ray Crystallography Facility.
  • Byrne, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • BenchChem. (2025). Application Notes and Protocols for the N-Benzylation of 5-(aminomethyl)indole. BenchChem.
  • BenchChem. (2025). Deprotection methods for the N-tosyl group on a hydantoin ring. BenchChem.
  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Benzyl group. Wikipedia.
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. PMC.
  • Protecting weak secondary amines - driving me crazy!. XMB 1.9.11.
  • Menéndez, J. C. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • What's the best way to protect the NH group in Heterocyclic Compounds?.
  • Sajiki, H., et al. (2014). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022).
  • Evaluation of different N-protecting groups and substituents on iminoquinones.
  • Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry.
  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group.
  • A New Protecting-Group Strategy for Indoles.
  • AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC.
  • Protection of Indole. SynArchive.
  • Protecting Groups. Organic Chemistry Portal.
  • Synthesis of N-Heterocycles. Organic Chemistry Portal.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.

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Comparative

Application Scientist Guide: In Vitro vs. In Vivo Efficacy of 1-(Phenylsulfonyl)indole Compounds

Executive Summary The 1-(phenylsulfonyl)indole framework is a highly privileged scaffold in medicinal chemistry. By modifying the functional groups on the indole ring, researchers can dramatically shift the pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(phenylsulfonyl)indole framework is a highly privileged scaffold in medicinal chemistry. By modifying the functional groups on the indole ring, researchers can dramatically shift the pharmacological profile of the compound. As an Application Scientist, I frequently observe that the disconnect between in vitro potency and in vivo efficacy stems from poorly designed assay controls and pharmacokinetic oversights.

This guide provides an objective, data-driven comparison of this scaffold across two distinct therapeutic domains: Oncology (as Histone Deacetylase [HDAC] inhibitors) and Neuroscience (as 5-HT6 receptor antagonists). We will dissect the translation from in vitro biochemical assays to in vivo phenotypic models, highlighting the critical experimental controls required to build self-validating data systems.

Mechanistic Overview

G cluster_oncology Oncology: HDAC Inhibition cluster_neuro Neuroscience: 5-HT6 Antagonism Scaffold 1-(phenylsulfonyl)indole Core Scaffold HDAC HDAC 1/2/6 Inhibition Scaffold->HDAC C-5 N-hydroxyacrylamide HT6 5-HT6 Receptor Antagonism Scaffold->HT6 C-3 basic cyclic amines Acetylation Histone Hyperacetylation HDAC->Acetylation Apoptosis Apoptosis / Cell Cycle Arrest (A549 Xenograft Efficacy) Acetylation->Apoptosis Neurotrans Glutamate / ACh Release HT6->Neurotrans Cognition Cognitive Enhancement (NORT Efficacy) Neurotrans->Cognition

Divergent therapeutic pathways of the 1-(phenylsulfonyl)indole scaffold.

Part 1: Oncology – HDAC Inhibition

When the 1-(phenylsulfonyl)indole scaffold is functionalized with an N-hydroxyacrylamide group at the C-5 position, it acts as a potent pan-HDAC inhibitor[1]. These compounds induce histone hyperacetylation, leading to transcriptional activation of suppressed genes associated with cell cycle arrest and apoptosis in tumor cells[2].

Quantitative Data Comparison
CompoundTarget Isoform IC₅₀Cell Line GI₅₀ (A549)In Vivo ModelIn Vivo Outcome
Compound 8 HDAC1: 12.3 nMHDAC2: 4.0 nMHDAC6: 1.0 nM0.36 – 1.21 μMLung A549 Xenograft (Mice)Superior tumor volume reduction vs. SAHA[1]
SAHA (Vorinostat) HDAC6: ~10 nM>2.0 μMLung A549 Xenograft (Mice)Baseline tumor suppression[1]
Self-Validating Experimental Protocols
1. In Vitro Fluorogenic HDAC Assay
  • Step 1: Substrate Incubation. Incubate recombinant HDAC enzymes with the test compound and a fluorogenic acetylated peptide substrate for 60 minutes at 37°C.

  • Step 2: Developer Addition. Add the developer solution containing a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore. Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Causality & Validation: Why use a two-step fluorogenic assay? Direct fluorescence can be confounded by compound autofluorescence. By requiring a secondary enzymatic cleavage step, the assay ensures that the fluorescent signal is strictly dependent on primary HDAC activity. Always include a "no-enzyme" background control to subtract intrinsic compound fluorescence.

2. In Vivo A549 Xenograft Efficacy
  • Step 1: Inoculation. Inject 5 × 10⁶ A549 cells suspended in 50% Matrigel subcutaneously into the right flank of nude mice.

  • Step 2: Dosing & Monitoring. Once tumors reach ~100 mm³, randomize mice and begin dosing (e.g., via intraperitoneal injection). Measure tumor volume (V = 0.5 × L × W²) and body weight bi-weekly.

  • Causality & Validation: Why is body weight tracking critical? A reduction in tumor volume is only a valid indicator of efficacy if the animal's body weight remains stable (drop <10%). If weight drops significantly, the "efficacy" is merely a secondary artifact of systemic toxicity exceeding the Maximum Tolerated Dose (MTD).

Part 2: Neuroscience – 5-HT₆ Receptor Antagonism

Conversely, substituting the phenyl ring with basic cyclic amines (e.g., piperazines) yields highly selective 5-HT₆ receptor antagonists[3]. Antagonism of 5-HT₆ modulates the release of neurotransmitters like glutamate and acetylcholine in the prefrontal cortex, offering a therapeutic avenue for cognitive impairments associated with Alzheimer's disease and schizophrenia[3].

Quantitative Data Comparison
CompoundTarget Kᵢ (5-HT₆)Selectivity ProfileIn Vivo ModelIn Vivo Outcome (NORT D.I.)
Compound 6b 1.5 nMHigh (over 5-HT₂A/₂C, SERT, DAT)Wistar Rats (10 mg/kg p.o.)0.73 (Significant cognitive enhancement)[3]
Vehicle Control N/AN/AWistar Rats (PEG 400, p.o.)0.56 (Baseline memory retention)[3]
Self-Validating Experimental Protocols
1. In Vitro Radioligand Binding Assay
  • Step 1: Membrane Preparation. Express human recombinant 5-HT₆ receptors in HEK293 cells. Harvest and homogenize cells to isolate membranes.

  • Step 2: Displacement. Incubate membranes with a fixed concentration of [³H]LSD (radioligand) and titrating concentrations of the test compound.

  • Causality & Validation: Why use methiothepin mesylate (0.1 μM)? Radioligands stick non-specifically to lipids and plastic. By using an excess of a known, non-radiolabeled pan-antagonist (methiothepin) as a non-specific determinant, you establish a strict "assay window." Specific binding is calculated as Total Binding minus Non-Specific Binding, ensuring the Kᵢ value reflects true receptor affinity[3].

2. In Vivo Novel Object Recognition Test (NORT)
  • Step 1: Habituation. Allow rats to explore an empty open-field arena for 3 days to reduce anxiety-induced behavioral freezing.

  • Step 2: Familiarization (T1) & Choice (T2). In T1, expose the rat to two identical objects. After a set inter-trial interval (e.g., 60 mins), replace one object with a novel one (T2). Calculate the Discriminative Index (D.I.) = (Time exploring novel) / (Total exploration time).

  • Causality & Validation: Why counterbalance object positions? Animals often exhibit an innate preference for specific corners of a box or specific object textures. By counterbalancing the spatial location of the novel object and swapping the roles of "familiar" vs "novel" objects across cohorts, you mathematically eliminate spatial/olfactory bias, ensuring the D.I. strictly reflects compound-induced memory retention[3].

Application Scientist's Perspective: Bridging the Gap

The transition from in vitro success to in vivo efficacy with 1-(phenylsulfonyl)indoles requires strict attention to the physicochemical properties dictated by the functional groups:

  • Formulation Disconnects: In vitro assays utilize DMSO to ensure complete compound solubility. However, in vivo models require biocompatible vehicles (e.g., 50% PEG 400 for Compound 6b)[3]. If a compound precipitates in the gut, a sub-nanomolar Kᵢ will yield zero in vivo efficacy. Always perform kinetic solubility assays in simulated gastric fluid (SGF) prior to animal dosing.

  • Pharmacokinetic Compartmentalization: For the Oncology (HDAC) applications, systemic plasma exposure is sufficient for xenograft shrinkage. However, for Neuroscience (5-HT₆) applications, the compound must cross the Blood-Brain Barrier (BBB). A compound with excellent in vitro binding but high efflux ratio (e.g., P-glycoprotein substrate) will fail the NORT assay. Parallel Artificial Membrane Permeability Assays (PAMPA-BBB) should be run concurrently with primary in vitro screening.

References

  • Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC. National Institutes of Health (NIH).
  • Full article: Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders - Taylor & Francis. Taylor & Francis Online.
  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - MDPI. MDPI.

Sources

Validation

Comparative Synthesis Guide: Routes to Substituted 5-Aminoindoles

The 5-aminoindole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a critical heterocyclic building block for the synthesis of pharmacologically active compounds, including kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-aminoindole scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a critical heterocyclic building block for the synthesis of pharmacologically active compounds, including kinase inhibitors and central nervous system therapeutics[1]. Selecting the optimal synthetic route for substituted 5-aminoindoles dictates not only the overall yield but also the functional group tolerance and scalability of the drug discovery campaign.

This guide objectively compares the two most prominent methodologies for accessing these scaffolds: the catalytic hydrogenation of 5-nitroindoles and the palladium-catalyzed Buchwald-Hartwig amination of 5-haloindoles.

Mechanistic Overview of Synthetic Pathways

The synthesis of 5-aminoindoles generally proceeds via two distinct strategic disconnections. The first relies on the reduction of a pre-installed nitro group, a highly robust and scalable approach. The second utilizes modern transition-metal catalysis to forge the C–N bond directly from a halogenated precursor, allowing for the late-stage introduction of complex amine substituents[2][3].

G N1 5-Nitroindole N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 N3 5-Aminoindole N2->N3 H1 5-Haloindole (Br/Cl) H2 Buchwald-Hartwig Cross-Coupling H1->H2 H3 Substituted 5-Aminoindole H2->H3

Synthetic pathways for 5-aminoindole and substituted derivatives.

Route A: Catalytic Hydrogenation of 5-Nitroindoles

The reduction of 5-nitroindole derivatives using palladium on carbon (Pd/C) and hydrogen gas is the classical, most atom-economical route to primary 5-aminoindoles[3].

Causality and Mechanistic Insights

Palladium on carbon is selected because the high surface area of the carbon support maximizes the interaction between the adsorbed hydrogen gas, the catalyst, and the nitro substrate. The reaction proceeds via sequential transfer of hydride species to the nitro group, passing through nitroso and hydroxylamine intermediates before yielding the primary amine. Ethyl acetate or methanol is typically chosen as the solvent; ethyl acetate is particularly advantageous as it maintains the solubility of the polar nitro compound while remaining completely inert to hydrogenation conditions[3].

Self-Validating Experimental Protocol

This protocol incorporates built-in validation steps to ensure reaction fidelity.

  • Preparation: Into a flame-dried 500 mL three-necked flask, add 0.300 g of 10% Pd/C and 60 mL of anhydrous ethyl acetate.

  • Atmosphere Exchange: Purge the vessel with inert gas, then connect a hydrogen balloon. Stir the suspension at room temperature for 1 hour. Validation: The catalyst must be pre-saturated; failure to do so can lead to stalled reactions due to poor initial hydrogen uptake.

  • Substrate Addition: Add 7.70 mmol of the 5-nitroindole derivative to the suspension[3].

  • Reaction Monitoring: Stir at 50 °C. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Validation: The starting material (typically a yellow spot, high Rf) will disappear, replaced by a highly polar, UV-active product spot that rapidly stains dark brown/purple when treated with ninhydrin solution and heated, confirming the presence of a primary amine.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filtered Pd/C dry completely in air, as it is pyrophoric. Concentrate the filtrate under reduced pressure to yield the crude 5-aminoindole (typical yields: 90–98%)[3].

Route B: Buchwald-Hartwig Amination of 5-Haloindoles

When secondary or tertiary substituted 5-aminoindoles are required, or when the substrate contains reducible functional groups (e.g., alkenes, alkynes) that preclude hydrogenation, Buchwald-Hartwig cross-coupling of 5-bromo or 5-chloroindoles is the premier methodology[2].

Causality and Mechanistic Insights

This route relies on a palladium precatalyst (e.g., Pd2(dba)3) and an electron-rich, sterically bulky phosphine ligand (such as XPhos or BrettPhos). The bulky ligand promotes the challenging oxidative addition of the Pd(0) species into the strong C–Br or C–Cl bond. A base is required to deprotonate the amine coordinating to the palladium center, facilitating reductive elimination. However, because the indole N–H is also acidic, specialized weak bases (like soluble phosphazenes or specific carbonate systems) are often employed to prevent off-target N-arylation at the indole nitrogen, ensuring high regioselectivity for the 5-position[2].

Self-Validating Experimental Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, combine the 5-bromoindole (1.0 equiv), the desired amine (1.2 equiv), Pd2(dba)3 (2 mol%), and the appropriate biaryl phosphine ligand (4 mol%) in a dry Schlenk tube.

  • Base Addition: Add the selected base (e.g., weak soluble base or finely milled Cs2CO3, 1.5 equiv) and anhydrous toluene (0.2 M)[2].

  • Coupling: Seal the tube, remove it from the glovebox, and heat to 90 °C for 12–16 hours. Validation: The reaction mixture will typically transition from a dark red/purple (characteristic of the Pd(0) dba complex) to a distinct yellow/brown homogeneous or heterogeneous mixture as the catalytic cycle turns over.

  • Analysis: Quench an aliquot with water, extract with EtOAc, and analyze via LC-MS. Validation: The LC-MS trace must show the exact mass of the cross-coupled product and the complete consumption of the isotopic signature (M / M+2) of the brominated starting material.

  • Purification: Filter through silica gel and purify via flash column chromatography.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both synthetic routes, allowing researchers to select the appropriate method based on their specific programmatic needs.

ParameterCatalytic Hydrogenation (Nitro Reduction)Buchwald-Hartwig Cross-Coupling
Primary Precursor 5-Nitroindole5-Bromoindole / 5-Chloroindole
Typical Yield Range 90–98%[3]75–95%[2]
Product Type Primary Amines (-NH2)Secondary / Tertiary Amines
Functional Group Tolerance Low (reduces alkenes, alkynes, benzyl ethers)High (orthogonal to reducible groups)
Regioselectivity Issues NonePotential indole N-H arylation (requires tuning)
Catalyst Cost & Removal Low cost; easily removed via Celite filtrationHigh cost (ligands); requires metal scavenging
Scalability Excellent (Highly amenable to flow chemistry)Moderate to Good (Base solubility limits scale)

Conclusion

For the generation of simple, primary 5-aminoindoles, the catalytic hydrogenation of 5-nitroindoles remains the gold standard due to its operational simplicity, low cost, and near-quantitative yields[3]. However, modern drug discovery frequently demands complex, substituted amine architectures. In these scenarios, the Buchwald-Hartwig amination provides unparalleled structural diversity, provided that the catalyst and base are carefully optimized to navigate the competing reactivity of the indole N–H[2].

References

  • Forero-Cortés, P. A., et al. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society / ChemRxiv. Available at:[Link]

  • Nam, N.-H., et al. (Date N/A). Novel 3-Substituted 7-Phenylpyrrolo[3,2-f]quinolin-9(6H)-ones as Single Entities with Multitarget Antiproliferative Activity. PubMed Central (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1-(Phenylsulfonyl)-1h-indol-5-amine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-1h-indol-5-amine. The following protocols are designed to en...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(Phenylsulfonyl)-1h-indol-5-amine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Hazard Identification and Risk Assessment

1-(Phenylsulfonyl)-1h-indol-5-amine is an organic compound containing an indole nucleus, a sulfonyl group, and an amine functional group. While specific toxicological data for this exact molecule is not widely published, a comprehensive risk assessment can be conducted by examining the hazards associated with its core chemical motifs: aromatic amines and sulfonyl-containing compounds.

The primary hazards are anticipated to be skin and eye irritation, with potential for allergic skin reactions upon repeated exposure.[1][2][3] Inhalation of dust particles may cause respiratory irritation.[2]

Table 1: Summary of Potential Hazards based on Structurally Related Compounds

Hazard TypeDescriptionRationale and Causality
Skin Irritation May cause redness, itching, and inflammation upon contact.[1][2][3]The aromatic amine and sulfonyl groups can interact with skin proteins and lipids, leading to an irritant response.
Serious Eye Irritation Can cause significant irritation, redness, and discomfort if it comes into contact with the eyes.[1][2][3]The fine, crystalline nature of the powder can cause mechanical abrasion, while its chemical properties can irritate sensitive ocular tissues.
Skin Sensitization May cause an allergic skin reaction after repeated contact in susceptible individuals.[1]Aromatic amines are a known class of sensitizers. The immune system may recognize the compound as a foreign substance, leading to an allergic response on subsequent exposures.
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[2]Fine powders can be easily aerosolized and, when inhaled, can cause irritation to the mucous membranes of the nose, throat, and lungs.
Aquatic Toxicity May be toxic to aquatic life.[1]Aromatic and sulfur-containing organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. Discharge into the environment should be avoided.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements (Mandatory for all operations)
  • Eye and Face Protection : Wear government-approved chemical safety goggles or a full-face shield.[2][4] Standard safety glasses are insufficient. The goal is to protect against splashes and airborne dust particles.

  • Protective Gloves : Compatible, chemical-resistant gloves are required.[4] Nitrile or neoprene gloves are generally recommended for handling amines.[5] Always inspect gloves for tears or holes before use.[4] For tasks with a higher risk of splash or prolonged contact, consider double-gloving.

  • Laboratory Coat : A clean, buttoned laboratory coat must be worn to protect street clothing and prevent skin exposure.

  • Protective Clothing : For large-scale operations or situations with a high risk of exposure, additional protective clothing may be necessary.[4]

The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration Start Identify Task Task_Type Handling Solid Powder (Weighing, Aliquoting) Start->Task_Type Task_Solution Working with Solutions (Dissolving, Transferring) Start->Task_Solution Work_Location Work Location Task_Type->Work_Location PPE_Solution Required PPE: - Chemical Safety Goggles or Face Shield - Nitrile Gloves (Consider Double-Gloving) - Lab Coat Task_Solution->PPE_Solution PPE_Solid Required PPE: - Chemical Safety Goggles - Nitrile Gloves (Single Pair) - Lab Coat - Respiratory Protection (N95/FFP2) Fume_Hood Chemical Fume Hood Work_Location->Fume_Hood Correct Open_Bench Open Bench (Not Recommended for Powder) Work_Location->Open_Bench Incorrect Fume_Hood->PPE_Solid

Caption: PPE selection workflow based on the physical form of the chemical and the task.

Safe Handling and Operational Plans

Adherence to standard operating procedures is critical for minimizing risk.

Engineering Controls
  • Ventilation : Always handle 1-(Phenylsulfonyl)-1h-indol-5-amine in a well-ventilated area.[2][4] For handling the solid powder, a certified chemical fume hood is mandatory to prevent inhalation of dust.[4] For handling solutions, a fume hood is strongly recommended.

  • Safety Equipment : Ensure an operational safety shower and eye wash station are readily accessible.[4]

Step-by-Step Handling Protocol: Weighing Solid Powder
  • Preparation : Designate a specific area within the chemical fume hood for weighing. Cover the work surface with absorbent bench paper.

  • PPE : Don all required PPE as outlined in the diagram above, including respiratory protection (e.g., N95 or FFP2 respirator) for weighing powders.

  • Weighing : Use a spatula to carefully transfer the solid from the stock bottle to a tared weigh boat on an analytical balance inside the fume hood. Avoid creating dust clouds.

  • Closure : Securely close the primary container immediately after dispensing.

  • Clean-up : Gently wipe the spatula and any minor dust particles on the balance with a damp cloth or paper towel, and dispose of it as chemical waste. Do not dry sweep.

Step-by-Step Handling Protocol: Preparing a Solution
  • Preparation : All solution preparations should be performed in a chemical fume hood.

  • PPE : Don appropriate PPE, including a face shield if there is a significant splash risk.

  • Solvent Addition : Add the weighed solid to the reaction vessel or flask. Slowly add the desired solvent, directing the stream down the side of the vessel to minimize splashing.

  • Dissolution : If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid. Avoid heating unless the protocol specifically requires it, as this can increase vapor pressure.

  • Storage : Once prepared, aliquot the stock solution into smaller, clearly labeled vials for routine use and store at -20°C or -80°C to maintain stability.[6][7] Avoid repeated freeze-thaw cycles.[6][7]

Storage and Disposal Plans

Storage
  • Conditions : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Ideal storage conditions involve a moisture-free, oxygen-free, and dark environment to prevent degradation.[8]

  • Incompatibilities : Keep away from strong oxidizing agents.[2][9]

  • Long-Term Storage : For long-term stability in solid form, storage at -20°C is recommended.[6] Solutions in DMSO should be stored at -80°C for periods longer than a month.[6]

Waste Disposal
  • Policy : All waste must be disposed of in accordance with local, state, and federal regulations. Never discharge the chemical or its containers into drains or the environment.[4]

  • Solid Waste : Collect contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions should be collected in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated solvents, as appropriate.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[10]

Emergency and Spill Response

Prompt and correct action during an emergency is vital.

Exposure Procedures
  • Inhalation : If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][4] If the person feels unwell, seek immediate medical attention.[2]

  • Skin Contact : Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[2][4] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice from a specialist.[1]

  • Ingestion : If swallowed, rinse the mouth with water.[4] Call a poison control center or doctor if you feel unwell.[4]

Spill Response Protocol

The following workflow should be initiated in the event of a spill.

Spill_Response_Workflow cluster_0 Immediate Actions cluster_1 Containment & Cleanup Spill Spill Occurs Alert Alert personnel in the immediate area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Small_Spill Small Spill (Manageable by lab personnel) Assess->Small_Spill Small Large_Spill Large Spill (Requires emergency response) Assess->Large_Spill Large Contain Contain spill with absorbent material (e.g., sand, vermiculite) Small_Spill->Contain Evacuate Evacuate the area. Contact EH&S / Emergency Services. Large_Spill->Evacuate Cleanup Carefully sweep up solid or absorb liquid. Place in a labeled hazardous waste container. Contain->Cleanup Decontaminate Decontaminate the area with an appropriate solvent and then soap and water. Cleanup->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved April 1, 2026.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved April 1, 2026.
  • Enamine. (n.d.).
  • Sigma-Aldrich. (2026, March 16).
  • Fisher Scientific. (2025, December 20).
  • Vertex AI Search. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • TCI Chemicals. (2025, January 8).
  • Taylor & Francis. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • TCI EUROPE N.V. (n.d.). Safety Data Sheet - 1-(Phenylsulfonyl)-1H-indole.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • TCI Chemicals. (2025, June 12).
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Vertex AI Search. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • MedchemExpress.com. (n.d.). Compound Handling Instructions.
  • Santa Cruz Biotechnology, Inc. (2026, March 21). 1-(PHENYLSULFONYL)
  • MedchemExpress.com. (n.d.). Compound Handling Instructions-MCE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(Phenylsulfonyl)-1h-indol-5-amine
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1-(Phenylsulfonyl)-1h-indol-5-amine
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